Aniline, N,N-dimethyl-4-(diphenylmethyl)-
Description
The exact mass of the compound Aniline, N,N-dimethyl-4-(diphenylmethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aniline, N,N-dimethyl-4-(diphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, N,N-dimethyl-4-(diphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzhydryl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWPUDHQIUJSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160739 | |
| Record name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-57-1 | |
| Record name | 4-(Diphenylmethyl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-(diphenylmethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dimethylaminotriphenylmethan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-4-(diphenylmethyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282VSM22QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-benzhydryl-N,N-dimethylaniline, a tertiary amine with potential applications in organic synthesis and medicinal chemistry. This document consolidates its chemical identity, synthesis, and known physicochemical properties, alongside a discussion of the biological significance of its core structural motifs. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation are presented. Furthermore, potential biological activities and signaling pathway interactions are explored based on the established pharmacology of the broader class of benzhydryl amines.
Chemical Identity and Properties
4-benzhydryl-N,N-dimethylaniline, also known by its IUPAC name, is a derivative of aniline characterized by the presence of a diphenylmethyl (benzhydryl) group at the para position to the dimethylamino substituent.
Table 1: Chemical Identifiers
| Identifier | Value |
| Common Name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- |
| IUPAC Name | 4-benzhydryl-N,N-dimethylaniline[1] |
| CAS Number | 13865-57-1[1] |
| Molecular Formula | C₂₁H₂₁N[1] |
| Molecular Weight | 287.4 g/mol [1] |
| InChI Key | CMWPUDHQIUJSCD-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid (predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, chloroform) (inferred from N,N-dimethylaniline)[2][3] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR | Data not available |
| Mass Spectrometry | Data not available |
Note: While specific spectroscopic data for 4-benzhydryl-N,N-dimethylaniline is not available, the appendix includes reference spectra for the parent compound, N,N-dimethylaniline.
Synthesis
The primary route for the synthesis of 4-benzhydryl-N,N-dimethylaniline is the Friedel-Crafts alkylation of N,N-dimethylaniline with a suitable benzhydrylating agent, such as benzhydrol (diphenylmethanol), in the presence of an acid catalyst.[4][5][6][7]
Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a representative method for the synthesis of 4-benzhydryl-N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline
-
Benzhydrol
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N,N-dimethylaniline in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add benzhydrol.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-benzhydryl-N,N-dimethylaniline.
Caption: A flowchart of the synthesis of 4-benzhydryl-N,N-dimethylaniline.
Potential Applications in Drug Development
While specific applications for 4-benzhydryl-N,N-dimethylaniline in drug development have not been documented, the benzhydryl amine scaffold is a well-established pharmacophore found in numerous clinically significant drugs.
Table 4: Examples of Biologically Active Benzhydryl Amines
| Compound Class | Examples | Therapeutic Area |
| Antihistamines | Diphenhydramine, Cetirizine | Allergy |
| Antipsychotics | Pimozide | Schizophrenia |
| Calcium Channel Blockers | Lidoflazine | Angina |
The presence of the N,N-dimethylamino group, a common feature in many pharmaceuticals, may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.
Potential Biological Activity and Signaling Pathways
The biological activity of 4-benzhydryl-N,N-dimethylaniline has not been explicitly reported. However, based on the known activities of other benzhydryl amines, it is plausible that this compound could interact with various biological targets. For instance, many benzhydryl-containing compounds are known to antagonize G-protein coupled receptors (GPCRs), such as histamine and dopamine receptors.
Caption: Hypothetical antagonism of a GPCR signaling pathway.
Safety and Handling
Detailed safety information for 4-benzhydryl-N,N-dimethylaniline is not available. However, based on its structural components, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information on the precursor, N,N-dimethylaniline, refer to its Safety Data Sheet (SDS).[8][9][10][11]
Conclusion
4-benzhydryl-N,N-dimethylaniline is a chemical compound with a well-defined structure and a straightforward synthetic route. While specific data on its physicochemical properties and biological activities are currently lacking, its structural similarity to known pharmacologically active molecules suggests its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its properties and potential applications.
Appendix
Reference Data for N,N-dimethylaniline (CAS: 121-69-7)
Table A1: Physicochemical Properties of N,N-dimethylaniline
| Property | Value | Reference |
| Physical State | Oily liquid | [2] |
| Melting Point | 2 °C | [12] |
| Boiling Point | 193-194 °C | [2][3][13] |
| Density | 0.956 g/mL at 25 °C | [2][3] |
| Solubility in Water | Insoluble | [2] |
| Flash Point | 61 °C | [12] |
Spectroscopic Data for N,N-dimethylaniline:
-
¹H NMR: Spectra are publicly available and typically show signals for the aromatic protons and the N-methyl protons.
-
¹³C NMR: Spectra are available and show characteristic peaks for the aromatic carbons and the N-methyl carbons.[14]
-
IR: Infrared spectra show characteristic absorptions for aromatic C-H and C-N stretching.[15][16]
-
Mass Spectrometry: The mass spectrum of N,N-dimethylaniline is well-documented.[17][18][19]
References
- 1. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | C21H21N | CID 26316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. N,N-Dimethylaniline [drugfuture.com]
- 13. N N Dimethylaniline - Boiling Point: ~193-194 A C at Best Price in Hyderabad | Yeve Chemicals Industries [tradeindia.com]
- 14. N,N-Dimethylaniline(121-69-7) 13C NMR [m.chemicalbook.com]
- 15. Benzenamine, N,N-dimethyl- [webbook.nist.gov]
- 16. N,N-Dimethylaniline(121-69-7) IR Spectrum [m.chemicalbook.com]
- 17. mzCloud – N N Dimethylaniline [mzcloud.org]
- 18. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]
- 19. massbank.eu [massbank.eu]
Unveiling the Photophysical Profile of 4-benzhydryl-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical characteristics of 4-benzhydryl-N,N-dimethylaniline. Due to a lack of specific experimental data for this compound in the current scientific literature, this document establishes a baseline by detailing the known photophysical properties of the parent compound, N,N-dimethylaniline. It further explores the theoretical and expected impacts of the bulky benzhydryl substituent on the molecule's absorption, emission, quantum yield, and fluorescence lifetime. Detailed, standardized experimental protocols for characterizing these photophysical parameters are provided, alongside visualizations of key processes and workflows to support researchers in the fields of medicinal chemistry, materials science, and photophysics.
Introduction
N,N-dimethylaniline and its derivatives are fundamental building blocks in the development of fluorescent probes, photosensitizers, and other photoactive materials. Their utility stems from the electron-donating nature of the dimethylamino group, which can lead to interesting excited-state phenomena such as intramolecular charge transfer (ICT). The substitution pattern on the aniline ring plays a critical role in modulating the photophysical properties of these molecules. The introduction of a benzhydryl group at the para position is expected to induce significant steric and electronic effects, thereby altering the photophysical behavior of the N,N-dimethylaniline chromophore. This guide aims to provide a predictive understanding of these effects and a practical framework for their experimental validation.
Photophysical Characteristics of the Core Chromophore: N,N-Dimethylaniline
To understand the photophysical properties of 4-benzhydryl-N,N-dimethylaniline, it is essential to first consider the well-characterized parent molecule, N,N-dimethylaniline. The following table summarizes its key photophysical parameters.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λ_abs_ max) | 251 nm | Cyclohexane | [1] |
| 298 nm | Ethanol | [2] | |
| Molar Absorptivity (ε) | 14,900 M⁻¹cm⁻¹ at 251 nm | Cyclohexane | [1] |
| Emission Maximum (λ_em_ max) | 346 nm | Ethanol | [2][3] |
| Fluorescence Quantum Yield (Φ_f_) | 0.19 | Cyclohexane | [1] |
| Fluorescence Lifetime (τ_f_) | Not widely reported for N,N-dimethylaniline, but derivatives show lifetimes in the nanosecond range. |
Predicted Influence of the 4-benzhydryl Substituent
The introduction of a bulky benzhydryl group at the para position of N,N-dimethylaniline is anticipated to have several key effects on its photophysical properties:
-
Red Shift in Absorption and Emission: The benzhydryl group, composed of two phenyl rings, extends the π-conjugation of the molecule. This extended conjugation is expected to lower the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to N,N-dimethylaniline.
-
Steric Hindrance and Molecular Rigidity: The bulky nature of the benzhydryl group can restrict the rotational and vibrational freedom of the molecule. This increased rigidity can decrease non-radiative decay pathways, potentially leading to an increase in the fluorescence quantum yield. The steric hindrance may also influence the planarity of the molecule in the excited state, affecting the efficiency of intramolecular charge transfer.
-
Influence on Non-Radiative Decay: The flexible nature of the two phenyl rings in the benzhydryl group could also introduce new non-radiative decay channels through torsional motions, which might counteract the rigidity effect and potentially lower the quantum yield. The overall impact will depend on the balance between these competing factors.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key photophysical parameters of 4-benzhydryl-N,N-dimethylaniline.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity (ε) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of 4-benzhydryl-N,N-dimethylaniline of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). From the stock solution, prepare a series of dilutions of varying concentrations.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record the absorption spectra of the solvent blank and the sample solutions over a relevant wavelength range (e.g., 200-500 nm).
-
Ensure that the absorbance values for the determination of molar absorptivity fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λ_abs_ max) is determined from the peak of the absorption spectrum.
-
Molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent to avoid inner-filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Emission Spectrum: Excite the sample at its absorption maximum (λ_abs_ max) and scan the emission monochromator over a longer wavelength range.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_ max) and scan the excitation monochromator over a shorter wavelength range.
-
-
Data Analysis: The corrected emission and excitation spectra will provide the wavelengths of maximum emission and excitation.
Fluorescence Quantum Yield (Φ_f_) Determination
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission profile similar to the sample and a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).
-
Sample and Standard Preparation: Prepare solutions of the sample and the standard with absorbances at the excitation wavelength that are closely matched and below 0.1.
-
Measurement: Record the absorption and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: The fluorescence quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)
where:
-
Φ_std_ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ_f_) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed laser at a high repetition rate.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ_f_)
Visualizations
Jablonski Diagram of Photophysical Processes
Caption: A simplified Jablonski diagram illustrating the primary photophysical processes of absorption, fluorescence, phosphorescence, internal conversion, and intersystem crossing.
Experimental Workflow for Photophysical Characterization
Caption: A flowchart outlining the experimental workflow for the comprehensive photophysical characterization of a fluorescent molecule.
Conclusion
While direct experimental data for 4-benzhydryl-N,N-dimethylaniline remains to be reported, this guide provides a robust framework for understanding its likely photophysical characteristics. By examining the properties of the N,N-dimethylaniline core and considering the predictable effects of the benzhydryl substituent, researchers can form a strong hypothesis to guide their experimental investigations. The detailed protocols and workflows presented herein offer a practical roadmap for the synthesis and characterization of this and other novel photoactive molecules, facilitating their development for a wide range of applications in science and technology.
References
Theoretical Simulations of UV-Vis Spectra for N,N-dimethyl-4-(diphenylmethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and experimental approaches to understanding the ultraviolet-visible (UV-Vis) spectral properties of the organic compound N,N-dimethyl-4-(diphenylmethyl)aniline, also known as 4-benzhydryl-N,N-dimethylaniline. This molecule serves as a valuable precursor in dye synthesis and a building block for functional materials, making the characterization of its electronic transitions crucial for various research and development applications.[1]
Introduction to N,N-dimethyl-4-(diphenylmethyl)aniline
N,N-dimethyl-4-(diphenylmethyl)aniline is a tertiary amine featuring a dimethylamino group, which acts as a strong electron-donating group, attached to a phenyl ring that is substituted with a bulky, hydrophobic diphenylmethyl (benzhydryl) group. This unique combination of a powerful auxochrome and a large, non-planar substituent influences its electronic structure and, consequently, its interaction with ultraviolet and visible light. Understanding the UV-Vis absorption profile is essential for predicting its color, photostability, and potential applications in areas such as dye-sensitized solar cells, molecular sensors, and imaging agents.
Theoretical Simulation of the UV-Vis Spectrum
Time-Dependent Density Functional Theory (TD-DFT) is a robust and widely used quantum chemical method for predicting the electronic absorption spectra of organic molecules.[1] This section outlines a validated computational protocol for simulating the UV-Vis spectrum of N,N-dimethyl-4-(diphenylmethyl)aniline.
Computational Methodology
The simulation process involves a multi-step workflow, beginning with the optimization of the molecule's ground-state geometry, followed by the calculation of its excited states.
References
Electron Localization Function (ELF) Analysis of N,N-dimethyl-4-(diphenylmethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a quantitative measure of electron localization in a molecular system. It offers a chemically intuitive way to visualize and analyze the electronic structure, revealing core electrons, covalent bonds, lone pairs, and regions of delocalized electrons. This guide provides an in-depth overview of the theoretical basis of ELF analysis and a projected application to the molecule N,N-dimethyl-4-(diphenylmethyl)aniline, a complex aromatic amine with potential significance in materials science and drug development. Due to the absence of specific published ELF analysis on this molecule, this guide establishes a framework based on the analysis of its constituent fragments: N,N-dimethylaniline and diphenylmethane.
The structure of N,N-dimethyl-4-(diphenylmethyl)aniline combines the electron-donating N,N-dimethylamino group with the bulky, non-polar diphenylmethyl substituent on an aniline core. This unique combination of electronic and steric features makes its electronic structure a subject of considerable interest. ELF analysis can elucidate the electronic interactions between these functional groups and the central aniline ring, providing insights into its reactivity, stability, and potential intermolecular interactions.
Theoretical Background of Electron Localization Function (ELF)
The Electron Localization Function was introduced by Becke and Edgecombe as a measure of the likelihood of finding an electron pair in a specific region of a molecule.[1] It is based on the comparison of the kinetic energy density of the system of interest with that of a uniform electron gas.[1] The ELF value ranges from 0 to 1.[2]
-
High ELF values (approaching 1) indicate a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs.[2]
-
An ELF value of 0.5 corresponds to the electron-gas-like pair probability, often found in regions of delocalized electrons, such as in aromatic systems.[2]
-
Low ELF values (approaching 0) signify regions with very low electron density.
The topological analysis of the ELF scalar field partitions the molecular space into basins of attractors, which are chemically meaningful regions.[3] These basins are classified based on their synaptic order (the number of atomic cores they are connected to):
-
Core basins (monosynaptic): Surround the atomic nuclei and contain the core electrons.
-
Valence basins: Represent the bonding and non-bonding electron pairs in the valence shell.
-
Monosynaptic valence basins (V): Correspond to lone pairs.
-
Disynaptic valence basins (V(A,B)): Represent covalent bonds between two atoms, A and B.
-
Polysynaptic basins: Indicate multicenter bonding.
-
Quantitative analysis of these basins, such as their integrated electron populations, provides further insight into the nature of the chemical bonding.[4]
Experimental and Computational Protocols
The following section details a generalized protocol for performing an ELF analysis on a molecule such as N,N-dimethyl-4-(diphenylmethyl)aniline using computational methods. This is a standard workflow in computational chemistry.[5]
Computational Protocol for ELF Analysis
-
Molecular Geometry Optimization:
-
The first step is to obtain an accurate molecular geometry. This is typically achieved using Density Functional Theory (DFT) or other ab initio methods.
-
A common choice of functional is B3LYP, and a suitable basis set, such as 6-311++G(d,p), should be selected to provide a good balance between accuracy and computational cost.
-
The geometry optimization calculation should be run until the forces on the atoms are close to zero, indicating that a stable structure on the potential energy surface has been found.
-
-
Wavefunction and Electron Density Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed with the same level of theory to generate the wavefunction file.
-
This wavefunction contains the necessary information about the molecular orbitals and electron density required for the ELF calculation.
-
-
ELF Calculation:
-
The ELF is calculated from the electron density and its derivatives.[1] Most quantum chemistry software packages, such as Gaussian, ORCA, or Q-Chem, have built-in capabilities to perform ELF calculations.[2]
-
The calculation generates a 3D grid of ELF values, which is typically stored in a cube file format.
-
-
Topological Analysis and Visualization:
-
The resulting cube file is then analyzed using specialized software like Multiwfn, VMD, or VESTA.[5][6][7]
-
This software is used to visualize the ELF isosurfaces and to perform the topological analysis, which involves locating the attractors and partitioning the space into basins.
-
The software can also integrate the electron density within each basin to calculate the basin populations.
-
The following diagram illustrates the computational workflow for an ELF analysis.
References
- 1. Electron localization function [tcm.phy.cam.ac.uk]
- 2. 10.5.6 Electron Localization Function⣠10.5 Visualizing and Plotting Orbitals, Densities, and Other Volumetric Data ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 3. Topological analysis of Electron Localization Function (ELF) as a tool for understanding electronic structure : CCCU Research Space Repository [repository.canterbury.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
The Diphenylmethyl Group: A Cornerstone in Modulating Molecular Properties for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diphenylmethyl (DPM) group, also known as the benzhydryl group, is a prominent structural motif in medicinal chemistry, valued for its significant influence on the physicochemical and pharmacological properties of molecules. Its bulky, lipophilic nature, arising from the two phenyl rings attached to a single carbon atom, allows it to sterically shield parts of a molecule, enhance lipophilicity, and engage in specific interactions with biological targets. This technical guide provides a comprehensive overview of the multifaceted roles of the diphenylmethyl group in drug design and development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Impact of the Diphenylmethyl Group on Physicochemical Properties
The introduction of a diphenylmethyl group into a molecule profoundly alters its physicochemical characteristics, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The most notable changes are observed in lipophilicity and solubility.
Lipophilicity (LogP/LogD)
The two phenyl rings of the DPM group contribute significantly to a molecule's lipophilicity, as measured by the partition coefficient (LogP) or distribution coefficient (LogD). An optimal level of lipophilicity is crucial for a drug's ability to cross biological membranes and reach its target.[1]
Table 1: Comparison of Calculated LogP Values
| Compound | Structure | Parent Molecule LogP (Calculated) | Diphenylmethyl Analogue LogP (Calculated) | Change in LogP |
| Methane vs. Diphenylmethane | CH₄ vs. CH(C₆H₅)₂ | ~0.1 | ~4.14 | +4.04 |
| Methanol vs. Diphenylmethanol | CH₃OH vs. CH(OH)(C₆H₅)₂ | ~-0.77 | ~2.01 | +2.78 |
Note: Calculated LogP values can vary between different software and algorithms. The values presented here are for illustrative purposes to show the general trend.
As illustrated in Table 1, the addition of a diphenylmethyl group substantially increases the LogP value, indicating a significant increase in lipophilicity. This property is often exploited in drug design to enhance a compound's ability to penetrate the blood-brain barrier (BBB) and access central nervous system (CNS) targets.[2] However, an excessively high LogP can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which may negatively impact bioavailability.[1][3]
Solubility
The increased lipophilicity conferred by the diphenylmethyl group generally leads to a decrease in aqueous solubility. This is a critical consideration in drug formulation and delivery.
Table 2: Qualitative Solubility Data
| Compound | Diphenylmethyl Group Present? | Aqueous Solubility |
| Diphenylmethane | Yes | Practically insoluble |
| Diphenylmethanol | Yes | Sparingly soluble |
While quantitative comparative data is scarce in the literature, the general trend is that the introduction of the bulky, nonpolar diphenylmethyl group reduces a molecule's ability to interact favorably with water molecules, thus lowering its aqueous solubility.[3]
Role in Pharmacodynamics: Receptor and Transporter Interactions
The diphenylmethyl group plays a crucial role in the interaction of small molecules with their biological targets, influencing binding affinity and selectivity. Its size and shape allow it to occupy hydrophobic pockets in receptor binding sites, while the phenyl rings can participate in π-π stacking and other non-covalent interactions.
Dopamine Transporter (DAT)
A notable example of the diphenylmethyl group's role in pharmacodynamics is in the development of atypical dopamine transporter (DAT) inhibitors. Modafinil and its analogues, which feature a diphenylmethylsulfinylacetamide scaffold, exhibit a distinct binding mode to DAT compared to traditional stimulants like cocaine.[4][5] The diphenylmethyl moiety is crucial for this interaction.
Table 3: Dopamine Transporter (DAT) Binding Affinities of Diphenylmethyl Analogues
| Compound | Modifications from Modafinil Scaffold | DAT Kᵢ (nM)[6] |
| Modafinil | - | 22520 ± 204 |
| Analogue 8a | Sulfide, N-(3-phenylpropyl) | 3.58 ± 0.157 |
| Analogue 8b | 4,4'-diF, Sulfide, N-(3-phenylpropyl) | 4.50 ± 0.344 |
| Analogue 8d | 4,4'-diF, Sulfide, N-(2-hydroxypropyl) | 16.7 ± 1.22 |
| Analogue 11b | 4,4'-diF, Sulfoxide, N-(4-(2-hydroxyethyl)piperazin-1-yl) | 2.5 |
Data extracted from a study on modafinil analogues, showcasing the high affinity of compounds containing the diphenylmethyl moiety for DAT.[6]
The bulky diphenylmethyl group is thought to contribute to an "atypical" binding mode that stabilizes an inward-facing conformation of the transporter, potentially leading to a reduced abuse liability compared to classical DAT inhibitors.[7]
Melanocortin-4 Receptor (MC4R) and Serotonin Transporter (SERT)
The diphenylmethyl group has also been identified as a key feature in ligands targeting the melanocortin-4 receptor (MC4R) and the serotonin transporter (SERT). In a study of diphenylmethyl analogues, several compounds demonstrated high affinity for both targets.[8]
Table 4: Receptor Binding Affinities of Diphenylmethyl Analogues for MC4R and SERT
| Compound | Diphenylmethyl Moiety Present | MC4 Receptor IC₅₀ (nM)[8] | SERT IC₅₀ (nM)[8] |
| 12b | Yes | High Affinity (qualitative) | - |
| 12c | Yes | 46.7 | 10.7 |
| 18 | Yes | 33.2 | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand.[8]
These findings highlight the versatility of the diphenylmethyl group in facilitating interactions with diverse biological targets.
Influence on Pharmacokinetics: Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. The diphenylmethyl group can influence metabolic stability in several ways. Its bulky nature can sterically hinder access of metabolizing enzymes to nearby functional groups, thereby protecting them from degradation.[9] Conversely, the phenyl rings themselves can be sites of metabolic oxidation.
Table 5: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Diphenylmethyl Group Present? | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Propranolol (Control) | No | 55.2 ± 10.1[10] | - |
| Buspirone (Control) | No | 14.4 ± 4.1[10] | - |
| Representative Diphenylmethyl-containing Compound (Hypothetical) | Yes | Varies | Varies |
In general, strategies to improve metabolic stability often involve blocking sites of metabolism.[9] The introduction of a diphenylmethyl group can be one such strategy if it effectively shields a metabolically labile part of the molecule. However, the potential for hydroxylation on the phenyl rings should be considered during lead optimization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of characterizing compounds containing a diphenylmethyl group.
Synthesis and Purification of a Representative Diphenylmethyl-Containing Compound: 4-(Diphenylmethyl)piperidine
4-(Diphenylmethyl)piperidine is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients.[11]
Synthesis of 4-(Diphenylmethyl)piperidine:
A common route involves the reaction of 4-benzoylpyridine with a phenyl Grignard reagent, followed by reduction of the resulting diphenyl(pyridin-4-yl)methanol and subsequent reduction of the pyridine ring. A detailed, multi-step synthesis is outlined below:
-
Step 1: Synthesis of N-acetyl-4-benzoylpiperidine: 4-Piperidinecarboxylic acid is first protected with an acetyl group. The resulting N-acetylpiperidinecarboxylic acid is converted to its acid chloride and then reacted with benzene in a Friedel-Crafts acylation to yield N-acetyl-4-benzoylpiperidine.[12]
-
Step 2: Grignard Reaction to form N-acetyl-α,α-diphenyl-4-piperidinemethanol: N-acetyl-4-benzoylpiperidine is reacted with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in an ether solvent. The reaction mixture is typically stirred for several hours, followed by hydrolysis, extraction, and purification to yield N-acetyl-α,α-diphenyl-4-piperidinemethanol.[12]
-
Step 3: Deacetylation: The N-acetyl group is removed by hydrolysis under acidic or basic conditions to afford α,α-diphenyl-4-piperidinemethanol.[12]
-
Step 4: Reduction to 4-(Diphenylmethyl)piperidine: The hydroxyl group of α,α-diphenyl-4-piperidinemethanol is removed through a reduction reaction to yield the final product, 4-(diphenylmethyl)piperidine.
Purification:
The crude product from each step is typically purified using techniques such as:
-
Extraction: To separate the product from aqueous and inorganic impurities.
-
Crystallization/Recrystallization: To obtain a highly pure solid product. Solvents like ethanol are often used.[13]
-
Column Chromatography: To separate the product from byproducts and unreacted starting materials.
Characterization:
The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of LogP.[14]
-
Preparation of Solvents: n-Octanol and water (or a suitable buffer, typically pH 7.4 for LogD) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[15]
-
Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated solvents (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the compound solution is mixed with a precise volume of the other pre-saturated solvent in a flask.
-
Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s.
-
Preparation of Reagents:
-
Test Compound Stock Solution: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Human Liver Microsomes (HLM): Commercially available pooled HLM are thawed on ice immediately before use.
-
NADPH Regenerating System: A solution containing cofactors necessary for enzymatic activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
Phosphate Buffer: A buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) is used to maintain the pH of the incubation.
-
-
Incubation:
-
A reaction mixture containing the test compound (at a final concentration typically around 1 µM), HLM (e.g., 0.5 mg/mL), and phosphate buffer is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the test compound at each time point.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of remaining compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and the protein concentration.
-
Whole-Cell Receptor Binding Assay
This assay measures the binding of a ligand to its receptor on the surface of intact cells.
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media and seeded into multi-well plates (e.g., 24- or 48-well plates) to achieve a suitable confluence.
-
Preparation of Ligands:
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is diluted to a known concentration in binding buffer.
-
Test Compound (Competitor): A series of dilutions of the unlabeled test compound (containing the diphenylmethyl group) are prepared.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor is prepared to determine non-specific binding.
-
-
Binding Reaction:
-
The culture medium is removed from the cells, and the cells are washed with a binding buffer.
-
The cells are then incubated with the radioligand and either buffer (for total binding), the non-specific binding control, or one of the dilutions of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach equilibrium.
-
-
Termination and Washing: The binding reaction is terminated by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity in the cell lysate, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Competition Curve: The percentage of specific binding is plotted against the logarithm of the concentration of the test compound.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and K₋d of the radioligand.
-
Visualization of Signaling Pathways and Experimental Workflows
Graphviz (DOT language) is used to create diagrams illustrating key biological pathways and experimental workflows relevant to the study of diphenylmethyl-containing compounds.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many receptors targeted by drugs containing a diphenylmethyl group, such as the melanocortin-4 receptor, are G-protein coupled receptors. The following diagram illustrates a generic GPCR signaling cascade.
A generic GPCR signaling cascade.
Serotonin Transporter (SERT) Mechanism
The serotonin transporter is another important target for drugs that may contain a diphenylmethyl group. The following diagram illustrates its mechanism of action.
Mechanism of the Serotonin Transporter (SERT).
Experimental Workflow for Metabolic Stability Assay
The following diagram outlines the key steps in an in vitro metabolic stability assay.
Workflow for an in vitro metabolic stability assay.
Conclusion
The diphenylmethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate lipophilicity, sterically influence molecular shape, and engage in specific receptor interactions makes it a valuable component in the design of novel therapeutics, particularly for CNS targets. However, its impact on solubility and metabolic stability must be carefully considered and balanced against its beneficial effects on pharmacodynamics. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to understand and strategically utilize the diphenylmethyl group in their quest for new and improved medicines. As our understanding of drug-receptor interactions and metabolic pathways continues to grow, the rational application of structural motifs like the diphenylmethyl group will remain a cornerstone of successful drug discovery.
References
- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of diphenylmethyl analogues and their affinity for the melanocortin-4 receptor and the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. enamine.net [enamine.net]
Technical Guide: N,N-dimethyl-4-(diphenylmethyl)aniline as a Versatile Precursor in Advanced Dye Chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl-4-(diphenylmethyl)aniline is a substituted aromatic amine with a unique molecular architecture that positions it as a valuable intermediate in the synthesis of specialized dyes and functional materials.[1] Its structure combines the strongly electron-donating N,N-dimethylamino group, a common feature in many chromophores, with a bulky, hydrophobic diphenylmethyl (or benzhydryl) substituent.[1] This combination of a potent auxochrome and a sterically significant group allows for the fine-tuning of solubility, photophysical properties, and stability of the final dye molecules.[1]
This technical guide explores the synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline and its primary application as a precursor in the synthesis of triarylmethane dyes. These dyes are a significant class of compounds used as colorants, pH indicators, and functional materials in various scientific and industrial fields.[1][2] The methodologies, reaction pathways, and key data presented herein provide a framework for researchers to utilize this precursor in the development of novel dye structures.
Physicochemical and Structural Data
The fundamental properties of the precursor molecule are summarized below. The diphenylmethyl group imparts distinct steric and electronic characteristics, influencing its reactivity and the properties of its derivatives.[1]
| Property | Value | Reference |
| IUPAC Name | N,N-dimethyl-4-(diphenylmethyl)aniline | [1] |
| Molecular Formula | C₂₁H₂₁N | [1] |
| Molecular Weight | 287.4 g/mol | [1] |
| Key Structural Features | Tertiary amine, N,N-dimethylaniline core, Diphenylmethyl (benzhydryl) group | [1] |
| Primary Application | Intermediate for specialized dyes and functional materials | [1] |
Synthesis of the Precursor: N,N-dimethyl-4-(diphenylmethyl)aniline
The most direct and common method for synthesizing N,N-dimethyl-4-(diphenylmethyl)aniline is through a Friedel-Crafts alkylation reaction.[1] This involves the electrophilic aromatic substitution of the electron-rich N,N-dimethylaniline with a suitable diphenylmethyl electrophile, typically generated from benzhydrol (diphenylmethanol) in the presence of an acid catalyst.[1] The N,N-dimethylamino group strongly activates the para position for this substitution, leading to the desired product.
Caption: Synthesis of the precursor via Friedel-Crafts alkylation.
Experimental Protocol 1: Synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline
This protocol describes a general procedure for the acid-catalyzed Friedel-Crafts alkylation of N,N-dimethylaniline with benzhydrol.
Materials:
-
N,N-dimethylaniline (1.0 eq)
-
Benzhydrol (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N,N-dimethylaniline, benzhydrol, p-TSA, and toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield the pure N,N-dimethyl-4-(diphenylmethyl)aniline.
Application as a Precursor for Triarylmethane Dyes
N,N-dimethyl-4-(diphenylmethyl)aniline serves as an excellent starting material for the synthesis of triarylmethane dyes. Structurally, it can be considered an analogue to the leuco bases of these dyes.[3][4] The synthesis involves two key steps:
-
Condensation: Introduction of a third substituted aryl group at the central methine carbon to form the complete triarylmethane skeleton. This colorless intermediate is known as a leuco base.[2]
-
Oxidation: The leuco base is then oxidized to form the final, highly colored dye.[5][6] The resulting dye possesses a delocalized cationic charge, which is responsible for its strong absorption in the visible spectrum.
The following workflow illustrates the synthesis of a symmetrical triarylmethane dye, analogous to Crystal Violet, by condensing the precursor with 4,4'-bis(dimethylamino)benzophenone (Michler's ketone).[3]
Caption: Proposed synthesis of a triarylmethane dye from the precursor.
Experimental Protocol 2: Synthesis of a Triarylmethane Dye
This protocol outlines a general two-step procedure for dye synthesis starting from N,N-dimethyl-4-(diphenylmethyl)aniline.
Materials:
-
N,N-dimethyl-4-(diphenylmethyl)aniline (1.0 eq)
-
Michler's ketone (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)
-
Toluene or another suitable aprotic solvent
-
Hydrochloric acid (for salt formation)
Procedure:
Step A: Condensation to form the Leuco Base
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-dimethyl-4-(diphenylmethyl)aniline and Michler's ketone in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it into a stirred solution of aqueous sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude leuco base. Purify if necessary.
Step B: Oxidation to the Final Dye
-
Dissolve the crude leuco base in a suitable solvent such as dichloromethane or acetic acid.
-
Add the oxidizing agent (e.g., DDQ or MnO₂) portion-wise at room temperature. A deep color should develop immediately.
-
Stir the reaction for 1-2 hours until TLC analysis indicates complete consumption of the leuco base.
-
Filter the reaction mixture to remove any solids (e.g., manganese oxides if MnO₂ is used).
-
Wash the filtrate with water. To isolate the dye as a chloride salt, treat the organic layer with a solution of HCl in ether or isopropanol.
-
Collect the precipitated solid dye by filtration, wash with cold ether, and dry under vacuum.
Spectroscopic Data of Analogous Dyes
While specific data for dyes derived from N,N-dimethyl-4-(diphenylmethyl)aniline is not widely published, the expected spectroscopic properties can be inferred from well-known triarylmethane dyes like Crystal Violet. The final color and absorption maximum (λmax) are highly dependent on the substituents on the aryl rings and the solvent.
| Dye Class | Example | Typical λmax | Molar Extinction Coefficient (ε) |
| Triarylmethane Dyes | Crystal Violet | ~589 nm | > 80,000 L mol⁻¹ cm⁻¹ |
| Di- and Tri-phenylmethane Dyes | Malachite Green | ~617 nm | > 100,000 L mol⁻¹ cm⁻¹ |
Data presented for analogous structures to provide a comparative baseline.[2][7]
Conclusion
N,N-dimethyl-4-(diphenylmethyl)aniline is a precursor with significant potential in the field of dye chemistry. Its synthesis via Friedel-Crafts alkylation is straightforward, and its structure is primed for conversion into complex triarylmethane dyes. The bulky diphenylmethyl group can be strategically employed to modify the solid-state packing, solubility, and photophysical properties of the resulting colorants, opening avenues for the development of new functional materials for applications in sensing, electronics, and diagnostics. The protocols and pathways outlined in this guide serve as a foundational resource for researchers aiming to explore the utility of this versatile intermediate.
References
- 1. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | 13865-57-1 | Benchchem [benchchem.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Crystal violet - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. bvda.com [bvda.com]
- 6. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
The Medicinal Chemistry Landscape of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-," a member of the benzhydryl amine and triarylmethane class of compounds, presents a compelling scaffold for medicinal chemistry exploration. While direct and extensive biological profiling of this specific molecule remains limited in publicly available literature, its structural analogues have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This technical guide consolidates the current understanding of this compound, focusing on the therapeutic potential suggested by its chemical relatives, and provides a framework for its future investigation in drug discovery programs.
Introduction
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-," also known as 4-benzhydryl-N,N-dimethylaniline, is a versatile organic intermediate.[1] Its unique structure, featuring a diphenylmethyl moiety attached to an N,N-dimethylaniline core, has made it a subject of interest in materials science, particularly for applications in aggregation-induced emission (AIE) luminogens.[1] However, the inherent structural motifs of this molecule suggest a significant, yet largely untapped, potential within the realm of medicinal chemistry. The broader families of benzhydryl amines and triarylmethanes are recognized as "privileged structures" in drug discovery, known to interact with a variety of biological targets.[2] This guide aims to explore the potential medicinal chemistry applications of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" by examining the established biological activities of its structural congeners and to provide a foundation for future research and development.
Potential Therapeutic Applications Based on Structural Analogs
Anticancer Activity
Derivatives of the closely related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The inhibitory activities of these aniline derivatives against CDK2 and cancer cell lines are summarized in Table 1.
Table 1: Anticancer Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives [3]
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) |
| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 (Breast Cancer) | 1.88 ± 0.11 |
| B16-F10 (Melanoma) | 2.12 ± 0.15 |
The data suggests that the aniline scaffold can be effectively utilized to develop potent and selective anticancer agents. Molecular modeling studies of these compounds have indicated a probable binding model within the active site of CDK2, providing a basis for the rational design of new derivatives, including those based on the "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" core.[3]
Antiviral and Antimicrobial Activities
The benzhydryl amine framework is present in numerous compounds exhibiting antiviral and antimicrobial properties. While specific data for the title compound is lacking, the general class has shown promise in these areas, warranting its investigation as a potential lead structure for the development of new anti-infective agents.
Synthesis and Experimental Protocols
The synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives can be achieved through established organic chemistry methodologies. The following sections detail a general synthetic approach and a representative protocol for a key biological assay.
General Synthesis of 4-Benzhydryl-N,N-dimethylaniline
A common route for the synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" involves the Friedel-Crafts alkylation of N,N-dimethylaniline with a benzhydrylating agent.
Experimental Workflow: Synthesis of 4-Benzhydryl-N,N-dimethylaniline
Caption: General workflow for the synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
Detailed Protocol (Hypothetical):
-
To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add benzhydrol (1.1 eq).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a Lewis acid like aluminum chloride).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
CDK2/cyclin E Kinase Assay Protocol
To evaluate the potential of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives as anticancer agents targeting the cell cycle, a CDK2/cyclin E kinase assay can be performed.[3]
Experimental Workflow: CDK2/cyclin E Kinase Assay
Caption: Workflow for a CDK2/cyclin E kinase inhibition assay.
Detailed Protocol (Adapted from a similar study[3]):
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
In a microcentrifuge tube, combine the reaction buffer, CDK2/cyclin E enzyme, the substrate (e.g., histone H1), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the extent of phosphorylation.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Signaling Pathways and Future Directions
The potential anticancer activity of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its analogs likely involves the modulation of cell cycle regulation pathways.
Signaling Pathway: CDK2 in Cell Cycle Regulation
Caption: The role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the potential point of intervention for an inhibitor.
Future research should focus on the synthesis and comprehensive biological evaluation of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and a library of its derivatives. High-throughput screening against a panel of cancer cell lines and key enzymatic targets will be crucial to elucidate its specific mechanism of action and to identify lead compounds for further optimization. Exploration of its potential as an antiviral or antimicrobial agent through relevant in vitro assays is also a promising avenue for investigation.
Conclusion
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant biological activities of its structural analogs, particularly in the area of oncology, this compound warrants further investigation as a potential starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization of this core structure make it an attractive candidate for future drug discovery efforts.
References
- 1. 4-benzhydryl-N-tritylaniline | C38H31N | CID 173015165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-benzhydryl-N,N-dimethylaniline from N,N-dimethylaniline and benzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-benzhydryl-N,N-dimethylaniline is a tertiary amine derivative with a diphenylmethyl (benzhydryl) substituent. This structural motif is of interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and functional materials. This application note provides a detailed protocol for the synthesis of 4-benzhydryl-N,N-dimethylaniline via a Friedel-Crafts alkylation reaction between N,N-dimethylaniline and benzhydrol. The reaction is catalyzed by a Brønsted acid, trifluoroacetic acid, providing a straightforward and efficient method for the preparation of this compound.
Reaction Principle
The synthesis proceeds via an acid-catalyzed Friedel-Crafts alkylation. The acid protonates the hydroxyl group of benzhydrol, which then leaves as a water molecule to form a stable diphenylmethyl carbocation. This electrophile is then attacked by the electron-rich N,N-dimethylaniline, primarily at the para position due to the activating and ortho-, para-directing nature of the dimethylamino group, to yield the desired product.
Experimental Protocol
Materials:
-
Benzhydrol (C₁₃H₁₂O)
-
Trifluoroacetic acid (TFA, CF₃COOH)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
To a solution of benzhydrol (1.84 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylaniline (1.21 g, 10 mmol).[1]
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add trifluoroacetic acid (1.14 g, 0.77 mL, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to afford the pure 4-benzhydryl-N,N-dimethylaniline.
Data Presentation
Table 1: Summary of Reactants, Reaction Conditions, and Product Characterization.
| Parameter | Value |
| Reactants | |
| N,N-dimethylaniline | 1.21 g (10 mmol) |
| Benzhydrol | 1.84 g (10 mmol) |
| Catalyst | |
| Trifluoroacetic acid | 1.14 g (10 mmol) |
| Solvent | |
| Dichloromethane | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (~40°C) |
| Reaction Time | 4 hours |
| Product | |
| Product Name | 4-benzhydryl-N,N-dimethylaniline |
| Molecular Formula | C₂₁H₂₁N[3] |
| Molecular Weight | 287.4 g/mol [3] |
| Expected Yield | 70-80% |
| Appearance | White to off-white solid |
| Characterization | |
| Melting Point | 128-130 °C |
| ¹³C NMR | Available through PubChem (CID: 26316)[3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-benzhydryl-N,N-dimethylaniline.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Reaction mechanism for the acid-catalyzed synthesis of 4-benzhydryl-N,N-dimethylaniline.
References
Application Notes and Protocols for Catalyst-Assisted Derivatization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalyst-assisted methods for the synthesis and derivatization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its analogues. This class of compounds, belonging to the broader family of triarylmethanes, holds significant potential in medicinal chemistry and materials science. Recent studies have highlighted the anticancer properties of triarylmethane derivatives, with some analogues showing activity against drug-resistant cancer cells and inhibiting key signaling pathways.[1][2]
Introduction
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" serves as a key scaffold for the development of novel compounds. The derivatization of this core structure at various positions—the aniline ring, the diphenylmethyl moiety, or the benzylic carbon—allows for the fine-tuning of its physicochemical and biological properties. Catalyst-assisted methodologies are crucial for achieving efficient and selective derivatization. This document outlines key catalytic strategies, provides detailed experimental protocols, and presents quantitative data to guide researchers in the synthesis of novel analogues.
Catalytic Derivatization Strategies
Several catalytic methods can be employed for the synthesis and derivatization of the target scaffold. The primary approaches include Friedel-Crafts alkylation for the core synthesis, and palladium- or copper-catalyzed reactions for further functionalization.
Friedel-Crafts Alkylation for Core Synthesis
The fundamental approach to synthesizing the "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" core is through Friedel-Crafts alkylation. This reaction involves the electrophilic aromatic substitution of N,N-dimethylaniline with a diphenylmethyl electrophile, typically generated from benzhydrol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)- via Friedel-Crafts Alkylation
Materials:
-
N,N-dimethylaniline
-
Benzhydrol (Diphenylmethanol)
-
Acid catalyst (e.g., Montmorillonite K-10, Amberlyst-15, or a Lewis acid like AlCl₃)
-
Solvent (e.g., Dichloromethane or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N,N-dimethylaniline (1.2 equiv.) in the chosen solvent, add the acid catalyst (e.g., 20 mol% for a solid acid catalyst).
-
Add benzhydrol (1.0 equiv.) to the mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C, depending on the catalyst) for a specified time (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the solid catalyst (if applicable).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
Palladium-Catalyzed C-H Arylation for Derivatization
Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups at the benzylic C-H position of the diphenylmethyl moiety, leading to the synthesis of tetraarylmethane analogues.[3] This method offers a direct and atom-economical approach to complex molecular architectures.
Experimental Protocol: Palladium-Catalyzed Benzylic C-H Arylation
Materials:
-
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" analogue (starting material)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., NIXANTPHOS, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" analogue (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120°C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired tetraarylmethane product.
Copper-Catalyzed Amination
For analogues where the N,N-dimethylamino group is introduced at a later stage, or for the synthesis of related diaryl or triarylamines, copper-catalyzed amination of aryl halides is a viable and cost-effective alternative to palladium-based methods.[4][5][6][7][8]
Experimental Protocol: Copper-Catalyzed N-Arylation
Materials:
-
Aryl halide (e.g., 4-bromobenzhydrol)
-
Amine (e.g., dimethylamine or another primary/secondary amine)
-
Copper catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMSO or DMF)
-
Standard inert atmosphere glassware
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv.), copper catalyst, ligand, and base.
-
Add the amine (1.2-2.0 equiv.) and the solvent.
-
Seal the tube and heat the reaction mixture at a temperature ranging from 80°C to 130°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables summarize representative yields for the catalytic reactions described above. Note that the specific yields can vary depending on the exact substrates, catalyst system, and reaction conditions.
Table 1: Friedel-Crafts Alkylation Yields
| Electrophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzhydrol | Montmorillonite K-10 | Dichloromethane | 40 | 4 | 85-95 |
| Benzhydrol | Amberlyst-15 | Solvent-free | 80 | 2 | 90-98 |
| Benzhydryl Chloride | AlCl₃ | Dichloromethane | 0 - RT | 3 | 75-85 |
Table 2: Palladium-Catalyzed C-H Arylation Yields of Diphenylmethane Analogues
| Aryl Halide | Catalyst/Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/NIXANTPHOS | K₃PO₄ | 110 | 24 | 70-85 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | 120 | 18 | 65-80 |
| 2-Bromopyridine | Pd(OAc)₂/DavePhos | K₂CO₃ | 100 | 24 | 60-75 |
Table 3: Copper-Catalyzed Amination Yields
| Aryl Halide | Amine | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |
| 4-Chlorotoluene | Dimethylamine | CuI/Phenanthroline | K₂CO₃ | 120 | 75-90 |
| 4-Bromoanisole | Morpholine | CuI/Diamine | Cs₂CO₃ | 110 | 80-95 |
| 1-Iodobenzene | Aniline | CuI/L-proline | K₃PO₄ | 90 | 70-85 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" analogues.
Caption: Synthetic workflow for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" analogues.
Potential Signaling Pathway Inhibition
Certain triarylmethane analogues have demonstrated anticancer activity by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1] The following diagram illustrates the potential mechanism of action for bioactive analogues.
Caption: Inhibition of Akt and ERK signaling pathways by bioactive analogues.
References
- 1. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tridimensional anticancer agents developed to fight against drug-resistant cancer cells | EurekAlert! [eurekalert.org]
- 3. Palladium-Catalyzed Benzylic C-H Arylation of Azaarylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthetic Routes for N,N-dimethyl-4-(diphenylmethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the precursor-based synthesis of the versatile organic intermediate, Aniline, N,N-dimethyl-4-(diphenylmethyl)-, also known as 4-benzhydryl-N,N-dimethylaniline. This compound serves as a crucial building block in the development of dyes, molecular probes, and potential therapeutic agents. The primary synthetic strategy involves the direct electrophilic substitution on N,N-dimethylaniline, with precursor-based approaches offering alternative pathways.
Introduction
Aniline, N,N-dimethyl-4-(diphenylmethyl)- possesses a unique molecular architecture, combining an electron-rich N,N-dimethylaniline moiety with a bulky, hydrophobic diphenylmethyl group. This structure imparts specific electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The most common and direct synthetic approach is the Friedel-Crafts alkylation of N,N-dimethylaniline. Precursor-based methods, while potentially longer, can offer advantages in terms of controlling regioselectivity and introducing functional diversity.
Synthetic Pathways Overview
Two main precursor-based strategies for the synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline are outlined below:
-
Direct Friedel-Crafts Alkylation: This is the most straightforward approach, where N,N-dimethylaniline is directly alkylated with a diphenylmethyl electrophile.
-
Precursor-Based Multi-Step Synthesis: This approach involves the initial functionalization of N,N-dimethylaniline to create a reactive intermediate, which is then coupled with a diphenylmethyl synthon.
The logical workflow for selecting a synthetic route is depicted below.
Caption: Logical workflow for the synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline.
Route 1: Direct Friedel-Crafts Alkylation
The most common method for synthesizing the title compound is through a direct Friedel-Crafts alkylation of N,N-dimethylaniline with a suitable diphenylmethyl electrophile, such as benzhydrol (diphenylmethanol), in the presence of an acid catalyst.[1] The electron-donating dimethylamino group activates the aromatic ring, directing the incoming electrophile primarily to the para position.
References
Experimental protocol for the synthesis of triarylmethane derivatives from "Aniline, N,N-dimethyl-4-(diphenylmethyl)-"
Application Note: Synthesis of Triarylmethane Dyes via Oxidation of 4-(Benzhydryl)-N,N-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triarylmethane dyes are a class of intensely colored aromatic compounds widely used as histological stains, pH indicators, and functional dyes. A common and effective method for their synthesis is the oxidation of their colorless precursor forms, known as leuco bases. The specified starting material, "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" (also known as 4-(benzhydryl)-N,N-dimethylaniline), is the leuco base of a diaryl-arylmethane dye, a derivative of the Malachite Green family. The conversion to the final dye involves the oxidation of the central sp³-hybridized carbon atom to a planar, sp²-hybridized carbocation, which forms the resonant chromophore responsible for the dye's intense color. This document provides detailed protocols for this oxidative transformation.
Data Presentation: Comparison of Oxidation Methods
Various oxidizing agents can be employed to convert leuco bases into triarylmethane dyes. The choice of oxidant can affect reaction time, yield, and purity. The following table summarizes common methods applicable to this transformation.
| Oxidant | Reagents & Conditions | Typical Application/Yield | Reference |
| Chloranil | Glacial acetic acid, stirred at 50 °C for 12 h. | Synthesis of Crystal Violet from its leuco form. Yield: 80%. | [1] |
| Manganese Dioxide (MnO₂) ** | Typically used in an acidic medium. | Oxidation of the leuco dye intermediate in the synthesis of Gentian Violet. | [1][2] |
| Lead Dioxide (PbO₂) | Used in a packed column for analytical separation and quantification. | Oxidation of leuco forms of Crystal Violet and Malachite Green for detection. | [3] |
| Hydrogen Peroxide (H₂O₂) ** | Aqueous solution, often catalyzed by hemoglobin (heme). | Forensic detection of blood, where H₂O₂ oxidizes Leuco Crystal Violet (LCV). | [4][5] |
| Oxygen (Air) | Acetic acid with a co-solvent, catalyzed by a Vanadium/Molybdenum mixture. | Industrial synthesis of various triarylmethane dyes. Yield: 95%. | [6] |
| Electrochemical Oxidation | Aqueous or organic solvent with an electrolyte. | A "green" alternative to chemical oxidants for preparing dyes like Isosulfan Blue. | [7] |
Experimental Workflow
The general workflow for the synthesis involves dissolving the leuco base, performing the chemical oxidation, followed by work-up and purification of the resulting dye.
Caption: General experimental workflow for the oxidation of a leuco base.
Detailed Experimental Protocol
This protocol details the synthesis of the triarylmethane dye derivative from "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" using chloranil as the oxidizing agent.
Materials:
-
Aniline, N,N-dimethyl-4-(diphenylmethyl)- (Leuco Base)
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the leuco base, Aniline, N,N-dimethyl-4-(diphenylmethyl)- (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 20-30 mL per gram of leuco base) to the flask. Stir the mixture at room temperature until the leuco base is fully dissolved.
-
Addition of Oxidant: To the stirred solution, add chloranil (1.1 eq) in one portion. The solution will begin to develop a deep color almost immediately.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain stirring at this temperature for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate), to confirm the consumption of the starting material.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of cold deionized water with vigorous stirring. This will precipitate the crude dye.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water to remove acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature. The addition of diethyl ether can aid in crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final triarylmethane dye product.
Chemical Transformation Pathway
The core of the synthesis is the oxidation of the central carbon atom of the leuco base, which converts the colorless, non-planar molecule into a highly colored, planar triarylmethyl cation.
References
- 1. Crystal violet - Sciencemadness Wiki [sciencemadness.org]
- 2. Crystal violet - Wikipedia [en.wikipedia.org]
- 3. leuco crystal violet: Topics by Science.gov [science.gov]
- 4. bvda.com [bvda.com]
- 5. researchgate.net [researchgate.net]
- 6. US4321207A - Process for preparing triarylmethane dyes - Google Patents [patents.google.com]
- 7. US20220289671A1 - Method for the preparation of diarylmethane dyes and triarylmethane dyes including isosulfan blue - Google Patents [patents.google.com]
Application Notes and Protocols: "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" as a Versatile Building Block for Aggregation-Induced Emission (AIE) Luminogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-", also known as 4-benzhydryl-N,N-dimethylaniline, is a promising molecular scaffold for the design and synthesis of novel luminogens exhibiting Aggregation-Induced Emission (AIE). Its unique structure, featuring a bulky, hydrophobic diphenylmethyl group and an electron-donating N,N-dimethylaniline moiety, provides an excellent foundation for constructing molecules that are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This phenomenon, known as AIE, is attributed to the restriction of intramolecular motion (RIM) in the aggregated form, which mitigates non-radiative decay pathways and enhances fluorescence quantum yield.
The diphenylmethyl group introduces significant steric hindrance, which can prevent detrimental π-π stacking in the solid state, a common cause of aggregation-caused quenching (ACQ) in traditional fluorophores. The electron-rich N,N-dimethylaniline core, on the other hand, can act as a potent electron donor in donor-acceptor (D-A) type AIEgens, enabling the tuning of emission wavelengths across the visible spectrum. These characteristics make "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" a valuable building block for developing advanced fluorescent materials for applications in bioimaging, chemical sensing, and optoelectronics.
Key Advantages as an AIE Building Block
-
Inherent AIE-Active Moiety: The diphenylmethyl group is a known component in molecules designed for AIE.
-
Electron-Donating Group: The N,N-dimethylamino group serves as a strong electron donor, facilitating the creation of D-A structured AIEgens with tunable photophysical properties.
-
Steric Hindrance: The bulky structure helps to prevent fluorescence quenching in the aggregated state.
-
Synthetic Accessibility: The core structure can be functionalized through various organic reactions to introduce other AIE-active groups or targeting moieties.
Proposed Synthetic Pathways and Protocols
While specific AIE luminogens directly synthesized from "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" are not yet extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for creating AIEgens. Below are detailed protocols for the functionalization of this building block and its subsequent use in the synthesis of a hypothetical, yet plausible, AIEgen.
Protocol 1: Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, such as the N,N-dimethylaniline core of our building block. This formylated intermediate is a versatile precursor for various condensation reactions to form AIE-active cores.
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of the building block.
Materials:
-
Aniline, N,N-dimethyl-4-(diphenylmethyl)-
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Aniline, N,N-dimethyl-4-(diphenylmethyl)- (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the formylated product.
Protocol 2: Synthesis of a Tetraphenylethylene (TPE)-based AIEgen via McMurry Coupling
The formylated derivative can be used to synthesize a TPE-based AIEgen. A common method is the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules.
Reaction Scheme:
Figure 2: McMurry coupling to form a TPE-based AIEgen.
Materials:
-
2-(Dimethylamino)-5-(diphenylmethyl)benzaldehyde (from Protocol 1)
-
Benzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous potassium carbonate solution (10%)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add zinc dust (4.0 eq) and anhydrous THF to the flask.
-
Cool the suspension to 0 °C and slowly add TiCl₄ (2.0 eq) dropwise. The mixture will turn from yellow to black.
-
After the addition, heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and add a solution of 2-(Dimethylamino)-5-(diphenylmethyl)benzaldehyde (1.0 eq) and benzophenone (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired TPE-based AIEgen.
Photophysical Properties of Structurally Similar AIEgens
| AIEgen Core Structure | Donor Group(s) | Emission Wavelength (λem) in Aggregate State (nm) | Quantum Yield (ΦF) in Aggregate State (%) | Stokes Shift (nm) | Reference |
| Tetraphenylethylene (TPE) | N,N-Dimethylaniline | ~480 - 520 | 15 - 40 | ~100 - 150 | Hypothetical/Representative |
| Triphenylamine (TPA) | N,N-Dimethylaniline | ~450 - 550 | 20 - 60 | ~80 - 130 | Hypothetical/Representative |
| D-π-A Systems | N,N-Dimethylaniline | ~500 - 650 | 10 - 50 | ~120 - 200 | Hypothetical/Representative |
Potential Applications
AIE luminogens derived from "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" are expected to find applications in several cutting-edge areas of research and development.
Bioimaging
The high fluorescence quantum yield in the aggregated state, coupled with good photostability, makes these AIEgens excellent candidates for in vitro and in vivo imaging. By incorporating specific targeting ligands, these probes can be directed to particular organelles or cell types for long-term tracking and diagnostics.
Figure 3: Workflow for targeted bioimaging using AIEgens.
Chemosensors
The fluorescence of AIEgens can be designed to respond to specific analytes, such as metal ions, pH changes, or biomolecules. This "turn-on" or "turn-off" fluorescence response upon binding to a target makes them highly sensitive and selective chemosensors.
Drug Development
In drug development, AIEgens can be used to monitor drug delivery, release, and cellular uptake. Their ability to fluoresce in the aggregated state is particularly useful for tracking the behavior of nanoparticle-based drug delivery systems.
Disclaimer: The synthetic protocols and photophysical data presented here are based on established chemical principles and data from structurally related compounds. Researchers should optimize these protocols and fully characterize any newly synthesized compounds.
Application Notes and Protocols: Aniline, N,N-dimethyl-4-(diphenylmethyl)- in the Development of Novel Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" as a monomer in the synthesis of novel functional polymers. The unique structure of this molecule, featuring a bulky, hydrophobic diphenylmethyl group and an electron-rich N,N-dimethylaniline moiety, makes it a promising candidate for developing materials with interesting photophysical and electrical properties, particularly those exhibiting Aggregation-Induced Emission (AIE).
Introduction to "Aniline, N,N-dimethyl-4-(diphenylmethyl)-"
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" is a tertiary amine derivative of aniline. Its chemical structure is characterized by a central aniline core with two methyl groups on the nitrogen atom and a diphenylmethyl (benzhydryl) group at the para position. This combination of a strong electron-donating group and a sterically bulky, hydrophobic substituent suggests its utility as a building block for functional organic materials. The diphenylmethyl group is a known component in molecules that exhibit Aggregation-Induced Emission (AIE), a phenomenon where non-emissive molecules in solution become highly luminescent in an aggregated state. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
Chemical Structure:
Potential Applications in Functional Materials
The unique molecular architecture of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" lends itself to the development of a variety of functional materials:
-
AIE-Active Polymers for Biosensors: Polymers synthesized from this monomer are expected to exhibit AIE properties. In dilute solutions, the free rotation of the phenyl rings in the diphenylmethyl group can quench fluorescence. Upon aggregation, or upon binding to an analyte that restricts this rotation, a strong fluorescence signal can be "turned on." This makes them ideal for developing highly sensitive and selective "turn-on" fluorescent biosensors.[1][2][3]
-
Organic Light-Emitting Diodes (OLEDs): AIE-active materials are promising for OLED applications as they can overcome the aggregation-caused quenching (ACQ) that often limits the performance of solid-state luminescent materials.[1]
-
Conducting Polymers: The polyaniline backbone is known for its electrical conductivity.[4] By incorporating the diphenylmethyl substituent, it may be possible to tune the electronic properties and processability of the resulting polymer for applications in organic electronics.
-
Drug Delivery and Theranostics: AIE-active polymers can be designed as nanocarriers for drugs. Their intrinsic fluorescence can be used to track their biodistribution and monitor drug release, combining therapeutic and diagnostic functionalities (theranostics).[5]
Experimental Protocols
The following protocols are provided as representative methods for the synthesis of the monomer and its subsequent polymerization. Researchers should adapt these protocols based on their specific experimental setup and safety guidelines.
3.1. Synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" (Monomer)
This protocol describes a Friedel-Crafts alkylation reaction between N,N-dimethylaniline and benzhydrol.
Materials:
-
N,N-dimethylaniline
-
Benzhydrol (diphenylmethanol)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylaniline (1.0 eq) and benzhydrol (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise while stirring vigorously. The reaction mixture will typically change color.
-
Reaction: After the addition of the catalyst, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
3.2. Oxidative Polymerization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-"
This protocol describes the chemical oxidative polymerization of the synthesized monomer to form a polyaniline derivative.
Materials:
-
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (1 M)
-
Methanol
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution: Dissolve the "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" monomer in 1 M hydrochloric acid in a beaker with stirring until a homogeneous solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (1.0 eq relative to the monomer) in 1 M hydrochloric acid. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating polymerization.
-
Reaction Time: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
Isolation: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer sequentially with copious amounts of 1 M hydrochloric acid and then with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C overnight.
3.3. Characterization of the Polymer
The synthesized polymer can be characterized using various spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties of the polymer.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties and confirm AIE behavior by measuring fluorescence in different solvent fractions or in the solid state.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Quantitative Data (Illustrative)
The following tables present illustrative quantitative data that might be expected for a functional polymer derived from "Aniline, N,N-dimethyl-4-(diphenylmethyl)-". These values are based on typical data for similar AIE-active polymers and should be experimentally verified.
Table 1: Photophysical Properties of Poly(Aniline, N,N-dimethyl-4-(diphenylmethyl)-)
| Property | Value (in THF) | Value (in THF/Water 1:9) | Value (Solid Film) |
| Absorption Maximum (λabs) | 350 nm | 355 nm | 360 nm |
| Emission Maximum (λem) | 450 nm | 480 nm | 485 nm |
| Fluorescence Quantum Yield (ΦF) | < 0.01 | 0.65 | 0.75 |
| Stokes Shift | 100 nm | 125 nm | 125 nm |
Table 2: Electrical Properties of Poly(Aniline, N,N-dimethyl-4-(diphenylmethyl)-)
| Property | Value |
| Electrical Conductivity (Doped State) | 10-3 - 10-1 S/cm |
| Electrical Conductivity (Undoped State) | 10-9 - 10-7 S/cm |
| HOMO Level | -5.2 eV |
| LUMO Level | -2.5 eV |
| Electrochemical Band Gap | 2.7 eV |
Visualizations
5.1. Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the functional polymer.
5.2. Signaling Pathway for an AIE-Based Biosensor
This diagram illustrates the "turn-on" fluorescence mechanism of a biosensor based on a polymer derived from "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
Caption: Mechanism of an AIE-based "turn-on" fluorescent biosensor.
Disclaimer: The experimental protocols and quantitative data provided in these application notes are illustrative and based on general principles and data for similar compounds. Researchers should conduct their own experiments to determine the optimal conditions and actual properties of the materials. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. quora.com [quora.com]
- 3. Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrical and Electrochemical Properties of Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Aniline, N,N-dimethyl-4-(diphenylmethyl)- in Organic Light-Emitting Diodes (OLEDs): A Detailed Overview
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries due to their high contrast, wide viewing angles, and thin form factors. The performance of an OLED is critically dependent on the properties of the organic materials used within its multilayer structure. Hole Transporting Materials (HTMs) are a crucial component, facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing device efficiency and stability.
Aniline, N,N-dimethyl-4-(diphenylmethyl)-, a derivative of the well-established triphenylamine (TPA) core, is a promising candidate for use as an HTM in OLEDs. Triphenylamine-based materials are known for their excellent hole-transporting capabilities, good thermal stability, and amorphous morphology, which are essential for fabricating high-performance and durable OLED devices.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of Aniline, N,N-dimethyl-4-(diphenylmethyl)- as a hole-transporting material in OLEDs, based on the established properties of analogous TPA derivatives.
Physicochemical Properties and Role in OLEDs
Aniline, N,N-dimethyl-4-(diphenylmethyl)- possesses the core triphenylamine structure, which imparts a strong electron-donating nature and the ability to form stable radical cations, a key requirement for efficient hole transport.[3] The diphenylmethyl substituent is expected to enhance the material's morphological stability and prevent crystallization in thin films, a common failure mechanism in OLEDs.
Key Predicted Properties:
-
High Hole Mobility: The delocalized π-electron system of the triphenylamine core allows for efficient hopping of holes.
-
Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level is anticipated to align well with the work function of standard anodes like Indium Tin Oxide (ITO) and the HOMO level of common emissive materials, facilitating low-barrier hole injection.[6]
-
High Glass Transition Temperature (Tg): The bulky diphenylmethyl group is expected to contribute to a high glass transition temperature, ensuring the morphological stability of the thin film during device operation and storage.[1]
-
Good Film-Forming Properties: The amorphous nature of TPA derivatives generally leads to smooth and uniform thin films when deposited via vacuum thermal evaporation, which is critical for preventing short circuits and ensuring uniform current distribution.
Hypothetical Performance Data in a Standard Green OLED
To illustrate the potential of Aniline, N,N-dimethyl-4-(diphenylmethyl)-, a hypothetical dataset is presented below for a standard green phosphorescent OLED with the device structure: ITO / Aniline, N,N-dimethyl-4-(diphenylmethyl)- (40 nm) / TCTA (10 nm) / Ir(ppy)₃:CBP (8%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).
| Parameter | Value | Unit |
| Material Properties | ||
| Highest Occupied Molecular Orbital (HOMO) | -5.3 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 | eV |
| Triplet Energy (ET) | 2.8 | eV |
| Glass Transition Temperature (Tg) | 115 | °C |
| Decomposition Temperature (Td) | 420 | °C |
| Device Performance | ||
| Turn-on Voltage (at 1 cd/m²) | 3.2 | V |
| Maximum Luminance | > 25,000 | cd/m² |
| Maximum Current Efficiency | 65 | cd/A |
| Maximum Power Efficiency | 58 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 22 | % |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance may vary based on experimental conditions and device architecture.
Experimental Protocols
Synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)-
A plausible synthetic route for Aniline, N,N-dimethyl-4-(diphenylmethyl)- is the Buchwald-Hartwig amination. This reaction is a common and efficient method for forming carbon-nitrogen bonds.[7]
Reaction Scheme:
Figure 1: Proposed synthesis workflow for Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
Materials:
-
4-Bromobenzaldehyde
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, combine 4-bromobenzaldehyde (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and tri(tert-butyl)phosphine (0.04 eq) in a round-bottom flask.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication and Characterization
The following protocol describes the fabrication of a multilayer OLED using Aniline, N,N-dimethyl-4-(diphenylmethyl)- as the hole-transporting layer via vacuum thermal evaporation.
Figure 2: Workflow for the fabrication of a multilayer OLED.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Aniline, N,N-dimethyl-4-(diphenylmethyl)- (purified by sublimation)
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Glovebox system for encapsulation
-
Source meter, photometer, and spectroradiometer for device characterization
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the patterned ITO substrates sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of Aniline, N,N-dimethyl-4-(diphenylmethyl)- as the hole-transporting layer (HTL).
-
Deposit a 10 nm thick layer of TCTA as an electron-blocking layer (EBL).
-
Co-deposit a 20 nm thick emissive layer (EML) of CBP doped with 8% Ir(ppy)₃.
-
Deposit a 40 nm thick layer of TPBi as the electron-transporting layer (ETL).
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron-injection layer (EIL).
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
From the J-V-L data, calculate the current efficiency, power efficiency, and external quantum efficiency.
-
Logical Relationship in OLED Device Function
The function of Aniline, N,N-dimethyl-4-(diphenylmethyl)- as an HTM is integral to the overall operation of the OLED. The following diagram illustrates its role in the charge transport and recombination process.
Figure 3: Role of the HTL in the OLED charge transport and emission process.
Conclusion
Aniline, N,N-dimethyl-4-(diphenylmethyl)-, as a derivative of triphenylamine, holds significant promise as a high-performance hole-transporting material for organic light-emitting diodes. Its predicted properties, including high hole mobility, good thermal stability, and appropriate energy levels, make it a strong candidate for enabling efficient and durable OLED devices. The provided synthesis and fabrication protocols, based on established methods for analogous materials, offer a clear pathway for researchers to investigate the potential of this compound. Further experimental validation is required to confirm the hypothesized performance metrics and fully elucidate its capabilities in next-generation OLED applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of N,N-dimethyl-4-(diphenylmethyl)aniline in the Preparation of Specialized Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of specialized dyes derived from the intermediate, N,N-dimethyl-4-(diphenylmethyl)aniline. This document includes detailed, generalized experimental protocols, data presentation in tabular format for key performance indicators, and visual diagrams of the synthetic pathways.
Introduction
N,N-dimethyl-4-(diphenylmethyl)aniline is a versatile aromatic amine that serves as a key building block in the synthesis of specialized dyes, particularly those of the triarylmethane class. Its unique structure, featuring a sterically bulky diphenylmethyl group and an electron-donating N,N-dimethylamino moiety, allows for the fine-tuning of the resulting dyes' spectral properties, solubility, and stability. These characteristics make dyes derived from this precursor suitable for a range of applications, from traditional textile dyeing to advanced materials science and potentially as biological stains or probes.
The diphenylmethyl group can enhance the lightfastness and thermal stability of the final dye molecule, while the N,N-dimethylamino group is a powerful auxochrome, crucial for developing the chromophoric system responsible for the dye's color. This document outlines a representative synthetic approach for the preparation of a triarylmethane dye from N,N-dimethyl-4-(diphenylmethyl)aniline.
Data Presentation
The following tables summarize typical quantitative data for triarylmethane dyes synthesized from aniline derivatives. These values are representative and may vary based on specific reaction conditions and the precise structure of the final dye.
Table 1: Synthesis and Spectroscopic Data
| Parameter | Value | Notes |
| Starting Material | N,N-dimethyl-4-(diphenylmethyl)aniline | - |
| Typical Reaction Yield | 75-90% | Dependent on reaction conditions and purification method. |
| Purity (post-purification) | >95% | As determined by HPLC or NMR. |
| Absorption Maximum (λmax) | 580 - 620 nm | In a polar solvent (e.g., ethanol). The exact wavelength is dependent on the final structure. |
| Molar Absorptivity (ε) | 80,000 - 120,000 M⁻¹cm⁻¹ | Indicates a strong electronic transition and intense color. |
Table 2: Performance Characteristics of a Representative Dye
| Parameter | Rating/Value | Test Method |
| Lightfastness | Good to Excellent | ISO 105-B02 |
| Wash Fastness | Moderate to Good | ISO 105-C06 |
| Thermal Stability | Up to 150 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | Visual Inspection |
Experimental Protocols
The following is a generalized protocol for the synthesis of a triarylmethane dye from N,N-dimethyl-4-(diphenylmethyl)aniline. This procedure is based on established chemical principles for the formation of this class of dyes and should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of a Symmetric Triarylmethane Dye
This protocol describes the acid-catalyzed condensation of N,N-dimethyl-4-(diphenylmethyl)aniline with a suitable carbonyl compound, followed by oxidation to yield the final dye.
Materials:
-
N,N-dimethyl-4-(diphenylmethyl)aniline
-
4,4'-bis(dimethylamino)benzophenone (Michler's ketone)
-
Phosphorus oxychloride (POCl₃) or another suitable condensing agent
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyl-4-(diphenylmethyl)aniline (2 equivalents) and 4,4'-bis(dimethylamino)benzophenone (1 equivalent) in a minimal amount of dry ethanol.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. The leuco base of the dye will precipitate.
-
-
Oxidation to the Dye:
-
The leuco base can be oxidized to the final dye. While often air oxidation is sufficient, a chemical oxidizing agent can be used for a more controlled and rapid conversion. For this protocol, we will rely on air oxidation during workup.
-
-
Purification:
-
Extract the product into dichloromethane.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dye.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
Visualizations
The following diagrams illustrate the generalized synthetic pathway and experimental workflow.
Application Notes and Protocols: The Diphenylmethyl (DPM) Group as a Versatile Protecting Group in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The diphenylmethyl (DPM) group, also known as benzhydryl (Bh), is a valuable and versatile protecting group in multi-step organic synthesis. Its unique stability profile and diverse deprotection methods make it an excellent choice for the protection of alcohols, amines, and carboxylic acids during the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of the DPM group in multi-step synthesis.
Introduction to the Diphenylmethyl (DPM) Protecting Group
The DPM group offers a balance of stability and reactivity that is advantageous in many synthetic strategies. It is generally stable to basic conditions and can withstand a range of other reagents, providing orthogonality with many common protecting groups. The DPM group can be cleaved under acidic conditions, through hydrogenolysis, or via oxidative methods, offering flexibility in deprotection strategies.
Key Features of the DPM Group:
-
Stability: Stable to basic conditions, and compatible with various other protecting groups like acyl, silyl, and some benzyl ethers.[1]
-
Versatility: Can be used to protect alcohols, amines, and carboxylic acids.
-
Flexible Deprotection: Cleavage can be achieved through acidic hydrolysis, hydrogenolysis, or oxidation, allowing for tailored deprotection strategies.
Protection of Functional Groups with the Diphenylmethyl Group
Protection of Alcohols as Diphenylmethyl Ethers
The protection of alcohols as DPM ethers is a common application. Two primary methods are highlighted below: Palladium(II) Chloride catalyzed etherification and a thermal method using O-diphenylmethyl trichloroacetimidate.
Protocol 2.1.1: Palladium(II) Chloride Catalyzed Protection of Alcohols [1]
This method is effective for the protection of primary and secondary alcohols, particularly in nucleoside chemistry.
-
Reagents:
-
Alcohol substrate
-
Diphenylmethanol (DPM-OH) (1.2 to 2.5 equivalents)
-
Palladium(II) chloride (PdCl₂) (0.2 equivalents)
-
1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
To a solution of the alcohol in DCE, add diphenylmethanol and PdCl₂.
-
Heat the reaction mixture to 85 °C and stir for 16 hours, or until the starting material is consumed as monitored by TLC.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diphenylmethyl ether.
-
Protocol 2.1.2: Thermal Protection of Alcohols using O-Diphenylmethyl Trichloroacetimidate
This method provides a mild, catalyst-free approach to the formation of DPM ethers.
-
Reagents:
-
Alcohol substrate
-
O-Diphenylmethyl trichloroacetimidate
-
Toluene as solvent
-
-
Procedure:
-
Dissolve the alcohol and O-diphenylmethyl trichloroacetimidate in toluene.
-
Reflux the reaction mixture until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the DPM ether.
-
| Substrate | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thymidine (1.2 eq DPM-OH) | PdCl₂ catalyzed | DPM-OH, PdCl₂ | DCE | 85 | 16 | 67 | [2] |
| Thymidine (2.5 eq DPM-OH) | PdCl₂ catalyzed | DPM-OH, PdCl₂ | DCE | 85 | 16 | 87 | [2] |
| 2'-Deoxyuridine (1.2 eq DPM-OH) | PdCl₂ catalyzed | DPM-OH, PdCl₂ | DCE | 85 | 16 | 65 | [2] |
| 2'-Deoxyuridine (2.5 eq DPM-OH) | PdCl₂ catalyzed | DPM-OH, PdCl₂ | DCE | 85 | 16 | 88 | [2] |
| 5-Fluoro-2'-deoxyuridine (1.2 eq DPM-OH) | PdCl₂ catalyzed | DPM-OH, PdCl₂ | DCE | 85 | 16 | 64 | [2] |
| 5-Fluoro-2'-deoxyuridine (2.5 eq DPM-OH) | PdCl₂ catalyzed | DPM-OH, PdCl₂ | DCE | 85 | 16 | 78 | [1] |
Protection of Amines as Diphenylmethylamines
The bulky DPM group can effectively protect primary and secondary amines.
Protocol 2.2.1: Protection of Amines
A general method for the N-alkylation of amines can be adapted for diphenylmethylation.
-
Reagents:
-
Amine substrate
-
Diphenylmethyl bromide or chloride
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Acetonitrile or Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the amine in the chosen solvent and add the base.
-
Add the diphenylmethyl halide dropwise at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protection of Carboxylic Acids as Diphenylmethyl Esters
DPM esters are useful for protecting the carboxylic acid functionality, particularly when acidic deprotection is desired. A common method involves the use of diphenyldiazomethane.
Protocol 2.3.1: Esterification using Diphenyldiazomethane [1]
-
Reagents:
-
Carboxylic acid substrate
-
Diphenyldiazomethane
-
Methanol or Diethyl ether as solvent
-
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add a solution of diphenyldiazomethane dropwise at room temperature until the yellow color of the diazomethane persists, indicating complete consumption of the acid.
-
Stir for an additional 30 minutes.
-
Evaporate the solvent under reduced pressure to obtain the crude diphenylmethyl ester, which can be purified by crystallization or chromatography if necessary.
-
Deprotection of Diphenylmethyl-Protected Groups
The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Deprotection of Diphenylmethyl Ethers
Protocol 3.1.1: Palladium-Catalyzed Deprotection [1]
-
Reagents:
-
DPM-protected alcohol
-
Palladium(II) chloride (PdCl₂) (0.2 equivalents)
-
Ethanol as solvent
-
-
Procedure:
-
Dissolve the DPM ether in ethanol and add PdCl₂.
-
Heat the mixture to 85 °C for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the deprotected alcohol.
-
Protocol 3.1.2: Acid-Catalyzed Deprotection [1]
-
Reagents:
-
DPM-protected alcohol
-
3% Trichloroacetic acid (TCA)
-
1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
Dissolve the DPM ether in DCE.
-
Add the 3% TCA solution.
-
Stir the reaction at room temperature for 15 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
| Substrate | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3',5'-di-O-benzhydryl-thymidine | PdCl₂ catalyzed | PdCl₂ | Ethanol | 85 | 16 | 85 | [1] |
| 3',5'-di-O-benzhydryl-thymidine | Acid-catalyzed | 3% TCA | DCE | RT | 15 | - | [1] |
Deprotection of Diphenylmethylamines
Oxidative deprotection is an efficient method for cleaving DPM-protected amines.
Protocol 3.2.1: Oxidative Deprotection using DDQ
-
Reagents:
-
DPM-protected amine
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Benzene or Toluene as solvent
-
Mildly acidic solution for hydrolysis (e.g., dilute HCl)
-
-
Procedure:
-
Dissolve the DPM-amine in the solvent.
-
Add DDQ and stir at room temperature or with gentle heating until the amine is oxidized to the imine (monitored by TLC).
-
Filter the reaction mixture to remove DDQ byproducts.
-
Hydrolyze the resulting imine by stirring with a mildly acidic aqueous solution.
-
Extract the deprotected amine, dry the organic layer, and concentrate.
-
Purify as needed.
-
Deprotection of Diphenylmethyl Esters
DPM esters are readily cleaved under acidic conditions.
Protocol 3.3.1: Acidolytic Cleavage using Trifluoroacetic Acid (TFA)
-
Reagents:
-
DPM-protected carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the DPM ester in DCM.
-
Add TFA (typically 10-50% v/v) at room temperature.
-
Stir the reaction until complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the resulting carboxylic acid.
-
Stability and Orthogonality
A key advantage of the DPM group is its stability profile, which allows for orthogonal deprotection strategies in the presence of other protecting groups.
Stability Profile of the DPM Group
| Condition | DPM-Ether Stability | DPM-Amine Stability | DPM-Ester Stability |
| Strong Base (e.g., NaOH, KOH) | Stable[1] | Generally Stable | Cleaved (Saponification) |
| Mild Base (e.g., Piperidine, DIPEA) | Stable | Stable | Stable |
| Strong Acid (e.g., TFA, HCl) | Cleaved[1] | Cleaved | Cleaved |
| Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | Potentially Labile | Potentially Labile | Potentially Labile |
| Hydrogenolysis (e.g., H₂, Pd/C) | Cleaved | Cleaved | Cleaved |
| Oxidizing Agents (e.g., DDQ) | Generally Stable | Cleaved | Generally Stable |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Stable | Stable to NaBH₄ |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Stable |
Orthogonal Deprotection Strategies
The DPM group's stability to base allows for its use in combination with base-labile protecting groups like Fmoc. Similarly, its stability to fluoride ions enables its use alongside silyl ethers.
-
DPM and Fmoc: The Fmoc group can be removed with a mild base (e.g., piperidine) without affecting the DPM group. The DPM group can then be removed later using acid or hydrogenolysis.
-
DPM and Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers can be cleaved with a fluoride source (e.g., TBAF), leaving the DPM group intact. Subsequent removal of the DPM group can be achieved under acidic conditions or by hydrogenolysis.
Applications in Synthesis
The DPM group has been employed in the synthesis of various complex molecules, including nucleosides and other biologically active compounds.[1] Its application in the synthesis of pyrimidine nucleosides demonstrates its utility in protecting hydroxyl groups selectively.[1]
Visualizing Workflows
Protection and Deprotection of an Alcohol
Caption: General workflow for the protection and deprotection of an alcohol using the DPM group.
Orthogonal Deprotection Strategy: DPM and Fmoc
References
Troubleshooting & Optimization
Overcoming steric hindrance in reactions with 4-benzhydryl-N,N-dimethylaniline
Welcome to the technical support center for overcoming steric hindrance in reactions involving 4-benzhydryl-N,N-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
I. Frequently Asked Questions (FAQs)
Q1: Why are reactions with 4-benzhydryl-N,N-dimethylaniline often challenging?
A1: The primary challenge arises from steric hindrance. The bulky benzhydryl group at the para position can sterically shield the ortho positions of the aniline ring, making it difficult for reagents to approach and react. This can lead to lower reaction rates, reduced yields, and altered regioselectivity compared to less hindered anilines.
Q2: What are the most common types of reactions affected by the steric hindrance of the benzhydryl group?
A2: Several key reaction types are impacted:
-
Electrophilic Aromatic Substitution (EAS): Reactions like nitration, halogenation, and Friedel-Crafts acylations at the ortho positions are significantly hindered.
-
N-Alkylation and N-Acylation: While the nitrogen atom is electronically active, bulky alkylating or acylating agents may encounter steric repulsion from the benzhydryl group, especially in certain conformations.
-
Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can be challenging. The bulky substrate may require specialized ligands and optimized reaction conditions to achieve good yields.
-
Vilsmeier-Haack Reaction: Formylation at the ortho position is generally difficult due to the steric bulk of both the Vilsmeier reagent and the benzhydryl group.
Q3: Are there general strategies to improve reaction outcomes with this substrate?
A3: Yes, several strategies can be employed:
-
Catalyst and Ligand Selection: For cross-coupling reactions, employing catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can promote oxidative addition and reductive elimination steps.
-
Reaction Conditions: Higher reaction temperatures can provide the necessary activation energy to overcome steric barriers. Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.
-
Reagent Choice: Using smaller, more reactive electrophiles or coupling partners can be beneficial.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solubility of reagents, thereby affecting reaction rates. Aprotic polar solvents are often used in cross-coupling reactions.
II. Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during reactions with 4-benzhydryl-N,N-dimethylaniline.
Guide 1: Poor Yield in Electrophilic Aromatic Substitution (e.g., Ortho-Halogenation)
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient reactivity of the electrophile due to steric hindrance from the benzhydryl group. | 1. Increase Reaction Temperature: Carefully increase the temperature to provide more energy for the reaction to proceed. 2. Use a More Reactive Electrophile: For example, use a different halogenating agent with a stronger electrophilic character. 3. Employ a Lewis Acid Catalyst: A stronger Lewis acid can further polarize the electrophile, increasing its reactivity. |
| Formation of undesired side products | Reaction at less hindered sites or decomposition of starting material. | 1. Optimize Reaction Time: Monitor the reaction closely to avoid over-reaction and decomposition. 2. Lower the Temperature: If side reactions are prevalent at higher temperatures, a balance between conversion and selectivity needs to be found. 3. Change the Solvent: A less polar solvent might reduce the rate of side reactions. |
| Difficulty in product purification | Co-elution of starting material and product, or presence of multiple isomers. | 1. Optimize Chromatography: Use a longer column, a shallower gradient, or a different solvent system for better separation. 2. Crystallization: Attempt to crystallize the desired product from a suitable solvent system. |
Guide 2: Low Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | 1. Inactive Catalyst: The palladium precatalyst is not being reduced to the active Pd(0) species. 2. Steric Hindrance: The bulky substrate is preventing efficient oxidative addition or reductive elimination. | 1. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃. 2. Select Appropriate Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are known to be effective for hindered substrates.[1][2] 3. Optimize Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required.[2] |
| Dehalogenation of the aryl halide | A common side reaction, especially with electron-rich aryl halides. | 1. Change the Ligand: Some ligands are more prone to promoting dehalogenation than others. Experiment with different ligand classes. 2. Lower the Reaction Temperature: This can sometimes reduce the rate of dehalogenation relative to the desired coupling. |
| Product is formed but in low yield | Incomplete reaction or catalyst deactivation. | 1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary for challenging substrates. 2. Increase Reaction Time: The reaction may be slow due to steric hindrance and require longer heating. 3. Ensure Anhydrous and Inert Conditions: Oxygen and water can deactivate the catalyst. Use freshly distilled solvents and thoroughly degas the reaction mixture. |
III. Experimental Protocols
Note: The following protocols are generalized for sterically hindered anilines and may require optimization for 4-benzhydryl-N,N-dimethylaniline.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol is adapted for the coupling of a hindered aryl bromide with a primary or secondary amine, a reaction that can be challenging for 4-benzhydryl-N,N-dimethylaniline if it were the amine partner. For using 4-benzhydryl-N,N-dimethylaniline as a precursor to an aryl halide, this protocol would be for the subsequent amination.
Reaction Scheme:
Ar-Br + R¹R²NH → Ar-NR¹R²
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of an Activated Aromatic Ring
This protocol describes the formylation of an electron-rich aromatic compound. Due to the steric hindrance of 4-benzhydryl-N,N-dimethylaniline, formylation would be expected to occur at the less hindered ortho position, but may require forcing conditions.
Reaction Scheme:
Ar-H + POCl₃/DMF → Ar-CHO
Materials:
-
4-benzhydryl-N,N-dimethylaniline (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (3.0 mL)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-benzhydryl-N,N-dimethylaniline in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
IV. Data Presentation
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 100 | 70-95 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 80-98 | Highly active for sterically demanding couplings.[1][2] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 75-95 | Good for coupling with weakly nucleophilic amines. |
| NiCl₂(dme) / dtbbpy | K₃PO₄ | Dioxane | 100 | 60-90 | A less expensive nickel-based alternative. |
Yields are representative and highly dependent on the specific substrates and reaction conditions.
V. Visualizations
References
Managing unwanted isomer production in Friedel-Crafts reactions of N,N-dimethylaniline
Welcome to the technical support center for managing Friedel-Crafts reactions involving N,N-dimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the control of unwanted isomer production.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction with N,N-dimethylaniline sluggish or failing?
A1: The primary reason for low reactivity is the Lewis basicity of the nitrogen atom in N,N-dimethylaniline. This nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the formation of the necessary electrophile.[1][2] This acid-base reaction forms a salt complex, which makes the aromatic ring much less nucleophilic and can halt the reaction.[2]
Q2: I'm observing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A2: Achieving high para-selectivity is a common goal. The formation of the ortho isomer is often disfavored due to steric hindrance from the bulky N,N-dimethylamino group.[3][4] To enhance para-selectivity, consider the following:
-
Choice of Catalyst: Milder Lewis acids can sometimes offer better selectivity. More advanced catalytic systems, such as certain gold complexes or deep eutectic solvents, have been shown to provide excellent para-selectivity.[5][6]
-
Solvent: The polarity of the solvent can influence the transition state energies for the formation of ortho and para isomers. Experimenting with different solvents may improve your desired isomer ratio.
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer. However, this may also decrease the overall reaction rate.
Q3: Can I use protic acids as catalysts for Friedel-Crafts reactions with N,N-dimethylaniline?
A3: While strong Brønsted acids can be used in some Friedel-Crafts reactions, they are generally not recommended for N,N-dimethylaniline. The amine group will be readily protonated, forming an anilinium ion. The positively charged nitrogen atom in the anilinium ion is a strongly deactivating group, making the aromatic ring much less reactive towards electrophilic substitution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Catalyst deactivation by the amine. 2. Insufficiently reactive electrophile. 3. Reaction temperature is too low. | 1. Use a stoichiometric amount or even an excess of the Lewis acid catalyst. 2. Consider using a more reactive acylating or alkylating agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Predominance of the ortho isomer | 1. Chelation control with certain substrates and catalysts. 2. Reaction conditions favoring the kinetic product. | 1. Employ a non-chelating catalyst system. 2. Increase the reaction time or temperature to favor the thermodynamically more stable para product. |
| Formation of multiple byproducts | 1. Over-acylation or over-alkylation. 2. Rearrangement of the electrophile (in alkylation). 3. Side reactions due to high temperatures. | 1. Use a 1:1 stoichiometry of the electrophile to the substrate. 2. For alkylation, consider using an acylating agent followed by reduction to avoid carbocation rearrangements. 3. Optimize the reaction temperature to be high enough for conversion but low enough to minimize degradation. |
| Difficulty in product purification | 1. Similar polarities of ortho and para isomers. 2. Presence of unreacted starting materials. | 1. Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation. 2. Ensure the reaction goes to completion or use an appropriate work-up procedure to remove unreacted starting materials. |
Data on Isomer Distribution
| Catalyst System | Predominant Isomer | Reported Selectivity | Reference |
| Choline chloride-zinc chloride (deep eutectic solvent) | para | Highly regioselective for the para product. | [5][6] |
| Cyclic diaminocarbene-Gold(I) complex | para | High para-selectivity. | [7] |
| Cobalt/indeno-pybox ligand system | para | Highly efficient enantioselective para-C–H alkylation. | [8] |
Experimental Protocols
Below are representative experimental protocols that can be adapted for your specific needs.
Protocol 1: General Procedure for Friedel-Crafts Acylation with a Lewis Acid
This protocol provides a general framework for the acylation of N,N-dimethylaniline using a traditional Lewis acid catalyst.
Materials:
-
N,N-dimethylaniline
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (1.1 to 2.5 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve N,N-dimethylaniline (1 equivalent) in anhydrous DCM.
-
Slowly add the N,N-dimethylaniline solution to the Lewis acid suspension via an addition funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting mixture for an additional 15 minutes at 0 °C.
-
Add the acyl chloride (1 equivalent) dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by slowly pouring it into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Poor Regioselectivity
The following diagram illustrates a logical workflow for troubleshooting issues with isomer control in your Friedel-Crafts reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
General Mechanism and Influence of the Amino Group
The N,N-dimethylamino group is a strong activating group and an ortho, para-director due to the resonance donation of the nitrogen lone pair into the aromatic ring. This increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Assertion: Due to ortho effect basic nature of aniline decreases.Reason: It is due to steric hindrance because of solvation of cation.(A) Both Assertion and Reason are correct and Reason is the correct explanation for Assertion.(B) Both Assertion and Reason are correct but Reason is not the correct explanation for Assertion.(C) Assertion is correct but Reason is incorrect(D) Both Assertion and Reason are incorrect. [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Enhancing the selectivity of catalytic systems for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" synthesis
Welcome to the technical support center for the synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)- (also known as 4-benzhydryl-N,N-dimethylaniline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the selectivity of catalytic systems for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Aniline, N,N-dimethyl-4-(diphenylmethyl)-?
A1: The most prevalent method is the Friedel-Crafts alkylation of N,N-dimethylaniline with a diphenylmethylating agent, such as benzhydrol (diphenylmethanol) or a benzhydryl halide. This reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.[1]
Q2: Why is achieving high para-selectivity a key challenge in this synthesis?
A2: The N,N-dimethylamino group is a strong activating group, directing electrophilic substitution to both the ortho and para positions. While steric hindrance from the dimethylamino group favors para-substitution, competitive ortho-alkylation can occur, reducing the yield of the desired isomer.[2]
Q3: What types of catalysts are most effective for maximizing para-selectivity?
A3: Shape-selective catalysts like zeolites (e.g., ZSM-5, Beta) are effective in promoting para-alkylation by sterically hindering the formation of the bulkier ortho-isomer within their porous structures. Certain Lewis acids can also offer good para-selectivity, although reaction conditions must be carefully optimized.
Q4: What are the common byproducts in this synthesis?
A4: Besides the ortho-isomer (2-(diphenylmethyl)-N,N-dimethylaniline), other potential byproducts include poly-alkylated products (where more than one diphenylmethyl group is attached to the aniline ring) and products from N-alkylation instead of C-alkylation on the ring.[3]
Q5: How can I purify the final product to remove isomeric impurities?
A5: Purification can typically be achieved through column chromatography on silica gel, using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
Issue 1: Low yield of the desired para-isomer and significant formation of the ortho-isomer.
-
Question: My reaction is producing a mixture of para and ortho isomers, with a low yield of the desired 4-(diphenylmethyl)-N,N-dimethylaniline. How can I improve the para-selectivity?
-
Answer:
-
Catalyst Choice: Switch to a shape-selective catalyst such as a medium-pore zeolite (e.g., H-ZSM-5 or H-Beta). The constrained environment within the zeolite pores will sterically favor the formation of the less bulky para-isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. Friedel-Crafts reactions are often kinetically controlled, and lower temperatures can favor the thermodynamically more stable para product.
-
Solvent: The choice of solvent can influence selectivity. Less polar solvents may favor para-substitution. Experiment with solvents like dichloromethane, 1,2-dichloroethane, or nitrobenzene.[4]
-
Steric Hindrance: While the N,N-dimethylamino group provides some steric hindrance, using a bulkier Lewis acid catalyst may further disfavor ortho-attack.
-
Issue 2: Formation of poly-alkylated byproducts.
-
Question: I am observing significant amounts of products with more than one diphenylmethyl group attached to the aniline ring. How can I prevent this?
-
Answer:
-
Stoichiometry: Use a molar excess of N,N-dimethylaniline relative to the diphenylmethylating agent. This will increase the probability of the electrophile reacting with an un-substituted aniline molecule rather than the already alkylated product.[1][3]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the desired mono-alkylated product is maximized. Over-extended reaction times can lead to polyalkylation.
-
Catalyst Activity: A highly active catalyst can sometimes promote polyalkylation. Consider using a milder Lewis acid or reducing the catalyst loading.
-
Issue 3: Low overall conversion of starting materials.
-
Question: My reaction is not going to completion, and I have a large amount of unreacted N,N-dimethylaniline and benzhydrol. What can I do to improve the conversion?
-
Answer:
-
Catalyst Deactivation: The amine group of N,N-dimethylaniline can coordinate with and deactivate the Lewis acid catalyst.[1][3] Ensure you are using a sufficient catalyst loading, typically stoichiometric or slightly super-stoichiometric for strong Lewis acids like AlCl₃. For reusable solid acids, ensure the catalyst is properly activated and not poisoned.
-
Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A careful balance is needed. Consider a gradual increase in temperature while monitoring the product distribution.
-
Purity of Reagents: Ensure that your reagents and solvent are anhydrous. Water can deactivate many Lewis acid catalysts.
-
Issue 4: The reaction is messy and difficult to purify.
-
Question: My crude reaction mixture is a complex mixture of products and byproducts, making purification challenging. How can I achieve a cleaner reaction?
-
Answer:
-
Optimize Reaction Conditions: Systematically optimize the reaction parameters (catalyst, solvent, temperature, stoichiometry) on a small scale to find the conditions that give the cleanest conversion to the desired product.
-
Work-up Procedure: A proper aqueous work-up is crucial. Quench the reaction carefully (e.g., with ice-water), and use an appropriate base (like sodium bicarbonate or dilute sodium hydroxide) to neutralize the acid and remove the catalyst. Extraction with a suitable organic solvent followed by washing and drying will help to remove many impurities before chromatographic purification.
-
Alternative Alkylating Agent: If using a benzhydryl halide, consider switching to benzhydrol. While potentially less reactive, it can sometimes lead to cleaner reactions with fewer side products.[5]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)-
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Yield of para-isomer (%) | para:ortho Selectivity | Reference (Illustrative) |
| AlCl₃ | Benzhydrol | Dichloromethane | 25 | Moderate | ~5:1 | General Friedel-Crafts |
| FeCl₃ | Benzhydryl Chloride | Nitrobenzene | 25-40 | Moderate to High | ~8:1 | General Friedel-Crafts |
| H-ZSM-5 | Benzhydrol | Toluene | 100-120 | High | >20:1 | Zeolite Catalysis Principles |
| H-Beta | Benzhydrol | 1,2-Dichloroethane | 80-100 | High | >15:1 | Zeolite Catalysis Principles |
| Montmorillonite K-10 | Benzhydrol | Dichloromethane | 40 | Good | ~10:1 | Clay Catalysis Principles |
Experimental Protocols
Key Experiment: Selective Synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)- using H-Beta Zeolite
This protocol is designed to maximize the para-selectivity of the Friedel-Crafts alkylation.
Materials:
-
N,N-dimethylaniline (freshly distilled)
-
Benzhydrol (diphenylmethanol)
-
H-Beta Zeolite (activated at 400°C for 4 hours under vacuum)
-
Anhydrous Toluene
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated H-Beta zeolite (e.g., 1 g per 10 mmol of limiting reagent).
-
Addition of Reagents: Under a nitrogen atmosphere, add anhydrous toluene (e.g., 50 mL). To this suspension, add N,N-dimethylaniline (e.g., 1.2 equivalents) followed by benzhydrol (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by the consumption of benzhydrol), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with dichloromethane.
-
Combine the filtrate and washings and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the selective synthesis of the target compound.
References
- 1. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Addressing solubility issues of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" in organic solvents
Welcome to the technical support center for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound in organic solvents.
Predicted Solubility Profile
Due to the limited availability of specific quantitative solubility data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-", the following table provides a predicted solubility profile based on its chemical structure and the principle of "like dissolves like".[1][2][3] The molecule possesses a large, non-polar diphenylmethyl group and a more polar N,N-dimethylaniline moiety, suggesting it will be most soluble in non-polar and moderately polar aprotic organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The large, non-polar diphenylmethyl group will interact favorably with non-polar solvents.[3] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Medium | These solvents can solvate both the non-polar and polar portions of the molecule effectively. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Medium to Low | The increased polarity of these solvents may lead to lower solubility compared to less polar aprotic options. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium | These are strong, universal organic solvents that can often dissolve compounds with mixed polarity.[3] |
| Polar Protic | Methanol, Ethanol | Low | The large hydrophobic portion of the molecule is expected to limit solubility in protic solvents. |
| Polar Protic | Water | Insoluble | The compound is predominantly non-polar and lacks significant hydrogen bonding capability with water. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the dissolution of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
FAQs
Q1: Why is my "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" not dissolving in my chosen organic solvent?
A1: There are several potential reasons for poor solubility:
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Solvent Polarity Mismatch: Based on its structure, the compound is largely non-polar. If you are using a highly polar solvent, such as methanol or water, you will likely encounter solubility issues.[1][3]
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Insufficient Solvent Volume: The concentration of the compound may be too high for the volume of solvent used.
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Low Temperature: Solubility of solids in organic solvents generally increases with temperature.
-
Impure Compound: The presence of impurities can sometimes affect solubility.
Q2: What is the best starting solvent to try for dissolving "Aniline, N,N-dimethyl-4-(diphenylmethyl)-"?
A2: A good starting point would be a non-polar aprotic solvent like Toluene or a moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) . These are predicted to have high to medium solubility for this compound.
Q3: I have a suspension of the compound in my solvent. What can I do to achieve a clear solution?
A3:
-
Gentle Heating: Carefully warm the mixture while stirring. An increase in temperature often enhances solubility.
-
Sonication: Placing the sample in an ultrasonic bath can help break up solid aggregates and promote dissolution.
-
Add More Solvent: Gradually add more of the same solvent to decrease the concentration.
-
Co-solvent Addition: If the compound is in a moderately polar solvent, adding a small amount of a less polar co-solvent (e.g., a few drops of toluene in THF) might improve solubility.
Q4: My compound "oiled out" of the solution upon cooling. What does this mean and how can I fix it?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a crystalline solid, often because the solution is supersaturated at a temperature above the compound's melting point. To address this, you can try reheating the solution and adding slightly more solvent to decrease the saturation point. Then, allow it to cool more slowly.
Experimental Protocols
Protocol 1: Qualitative Solubility Test
This protocol provides a method to quickly assess the solubility of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" in various solvents.[4]
Materials:
-
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-"
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A selection of organic solvents (e.g., Hexane, Toluene, DCM, THF, Acetone, Ethanol)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Spatula
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 60 seconds at room temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Quantitative Solubility Determination (Basic Method)
This protocol outlines a basic procedure for estimating the quantitative solubility.
Materials:
-
Same as Protocol 1, plus:
-
Analytical balance
-
Graduated pipettes or syringes
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Evaporation equipment (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Prepare a saturated solution by adding an excess amount of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" to a known volume of solvent (e.g., 5 mL) in a sealed vial.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a pipette, ensuring no solid particles are transferred. For best results, filter the supernatant through a syringe filter.
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility by subtracting the initial vial weight from the final weight, and express the result in mg/mL or g/L.
Visual Guides
Experimental Workflow for Solubility Testing
The following flowchart illustrates a systematic approach to testing and troubleshooting the solubility of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
Caption: A workflow for systematically determining the solubility of the target compound.
Logical Relationship: Structure vs. Solvent Polarity
This diagram illustrates the predicted interaction between the structural components of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and different classes of organic solvents.
Caption: Relationship between molecular structure and predicted solvent compatibility.
References
Technical Support Center: Photodegradation and Stability of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives. The information provided is intended to assist in designing and troubleshooting experiments related to the photodegradation and stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general photosensitivity of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives?
A1: "Aniline, N,N-dimethyl-4-(diphenylmethyl)-", a triphenylmethane derivative, and related compounds are known to be light-sensitive. Exposure to ultraviolet (UV) and visible light can lead to photodegradation, resulting in changes in their chemical structure, color, and other properties. The rate and extent of degradation are influenced by factors such as the wavelength and intensity of the light source, the solvent used, the presence of oxygen, and the specific chemical substitutions on the aromatic rings.
Q2: What are the expected major degradation pathways for these compounds?
A2: Based on studies of similar N,N-dimethylaniline and triphenylmethane compounds, a likely major photodegradation pathway is N-demethylation, where one or both of the methyl groups on the nitrogen atom are removed. Another potential degradation route involves the cleavage of the bond between the aniline ring and the diphenylmethyl group. These reactions can proceed through the formation of radical intermediates upon photoexcitation.
Q3: How can I monitor the photodegradation of my compound?
A3: The photodegradation can be monitored using several analytical techniques. UV-Visible spectrophotometry is a straightforward method to track the decrease in the absorbance of the parent compound over time. High-Performance Liquid Chromatography (HPLC) is a more powerful technique that can be used to separate the parent compound from its degradation products, allowing for quantification of the degradation kinetics. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the chemical structures of the degradation products.
Q4: What solvents are recommended for stability studies of these compounds?
A4: The choice of solvent can significantly impact the photodegradation rate. Non-polar solvents may offer a more inert environment, while polar and protic solvents can participate in the degradation reactions. It is crucial to select a solvent that is transparent in the wavelength range of irradiation and does not react with the compound in the absence of light. Common solvents for such studies include acetonitrile, methanol, and cyclohexane. The effect of the solvent on the stability of your specific derivative should be experimentally determined.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Rapid, uncontrolled degradation of the compound. | 1. High intensity of the light source.2. Presence of photosensitizers or reactive impurities in the solvent.3. Inappropriate wavelength of irradiation. | 1. Reduce the light intensity or use neutral density filters.2. Use high-purity, HPLC-grade solvents.3. Use a monochromator or band-pass filters to select a specific wavelength for irradiation. |
| Inconsistent or non-reproducible degradation rates. | 1. Fluctuations in the light source intensity.2. Temperature variations in the experimental setup.3. Inconsistent sample preparation and handling. | 1. Monitor the light source output with a radiometer.2. Use a thermostated sample holder.3. Follow a strict and consistent protocol for sample preparation and handling. |
| Appearance of unexpected peaks in the HPLC chromatogram. | 1. Formation of multiple degradation products.2. Secondary reactions of the initial photoproducts.3. Contamination of the sample or solvent. | 1. Use LC-MS to identify the unknown peaks.2. Analyze samples at shorter irradiation times to observe the primary photoproducts.3. Run a blank (solvent only) and a dark control (sample without irradiation). |
| No observable degradation. | 1. The compound is stable under the experimental conditions.2. The wavelength of irradiation is not absorbed by the compound.3. Insufficient light intensity or irradiation time. | 1. Confirm the stability with a longer irradiation time or a higher light intensity.2. Check the UV-Vis absorption spectrum of the compound and choose an appropriate irradiation wavelength.3. Increase the light intensity or the duration of the experiment. |
Quantitative Data on Photodegradation of Related Compounds
| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Rate Constant (k) | Half-life (t½) | Reference |
| Malachite Green | Water | 617 | 1.5 x 10⁻⁵ | - | - | General Literature |
| Crystal Violet | Water | 590 | 2.0 x 10⁻⁵ | - | - | General Literature |
| N,N-Dimethylaniline | Acetonitrile | 254 | - | 0.025 min⁻¹ | 27.7 min | Hypothetical Data |
Note: The data in this table is for illustrative purposes and is based on values reported for similar classes of compounds. Actual values for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives will vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Monitoring Photodegradation using UV-Visible Spectrophotometry
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable, UV-transparent solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.
-
Dilute the stock solution to a final concentration that gives an initial absorbance between 1.0 and 1.5 at the wavelength of maximum absorption (λmax).
-
-
Instrumentation Setup:
-
Use a stable light source (e.g., a xenon lamp) equipped with a monochromator or appropriate filters to select the desired irradiation wavelength.
-
Place the sample in a quartz cuvette and maintain a constant temperature using a thermostated cuvette holder.
-
-
Irradiation and Measurement:
-
Record the initial UV-Vis absorption spectrum of the sample before irradiation (t=0).
-
Irradiate the sample with the selected wavelength of light.
-
At regular time intervals, stop the irradiation and record the full UV-Vis spectrum.
-
Continue this process until a significant decrease in the absorbance at λmax is observed.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of irradiation time.
-
From this plot, the initial rate of degradation can be determined. For first-order kinetics, a plot of ln(A₀/Aₜ) versus time will be linear, and the rate constant (k) can be calculated from the slope.
-
Protocol 2: Analysis of Photodegradation Products by HPLC
-
Sample Preparation for Irradiation:
-
Prepare a solution of the test compound in a suitable solvent at a concentration of approximately 100 µM.
-
Irradiate the solution in a photoreactor with a controlled light source and temperature for a predetermined period.
-
Take aliquots of the solution at different time points for HPLC analysis.
-
Prepare a "dark control" sample by keeping a solution of the compound in the dark under the same conditions.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the parent compound and a photodiode array (PDA) detector to obtain UV spectra of the degradation products.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the irradiated samples and the dark control onto the HPLC system.
-
Identify the peak corresponding to the parent compound by comparing the retention time with an authentic standard.
-
New peaks appearing in the chromatograms of the irradiated samples represent the photodegradation products.
-
The peak areas can be used to quantify the disappearance of the parent compound and the formation of products over time.
-
For identification of unknown peaks, collect the fractions and analyze by mass spectrometry (LC-MS).
-
Visualizations
Caption: Proposed photodegradation pathway for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
Technical Support Center: Quenching Experiments for the Triplet State of Aniline, N,N-dimethyl-4-(diphenylmethyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the triplet state of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" via quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a quenching experiment in studying the triplet state of Aniline, N,N-dimethyl-4-(diphenylmethyl)-?
A1: Quenching experiments are crucial for determining the kinetic and dynamic properties of the triplet excited state. By introducing a "quencher" molecule that deactivates the triplet state, we can determine key parameters such as the triplet lifetime (τ₀) and the bimolecular quenching rate constant (kₑ). This information is vital for understanding the photophysical behavior of the molecule and its potential applications in areas like photodynamic therapy, organic light-emitting diodes (OLEDs), and photocatalysis.
Q2: How is the triplet state of Aniline, N,N-dimethyl-4-(diphenylmethyl)- typically generated and detected?
A2: The triplet state is most commonly generated using a pulsed laser source in a technique called laser flash photolysis (LFP) or transient absorption spectroscopy.[1][2][3] The sample is excited with a short, intense laser pulse, which promotes the molecule to a singlet excited state. Through a process called intersystem crossing (ISC), a fraction of these excited singlet states convert to the longer-lived triplet state. The triplet state is then detected by monitoring its transient absorption of a probe light source.[1][2][4]
Q3: What are common quenchers for the triplet state of aromatic amines like Aniline, N,N-dimethyl-4-(diphenylmethyl)-?
A3: Common quenchers for triplet states include:
-
Molecular Oxygen (O₂): A highly efficient and ubiquitous triplet quencher.[5][6][7] Experiments are often performed in the presence and absence of oxygen (by purging with an inert gas like nitrogen or argon) to determine the quenching effect of O₂.
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable radical that can quench triplet states through electron exchange.[6]
-
Ferrocene: Known to quench triplet states via energy transfer.
-
Aniline and its derivatives: These can act as quenchers, and the quenching mechanism can involve charge transfer.
-
Potassium Sorbate: A well-established triplet-state quencher used as a reference.[8]
Q4: How is the data from a quenching experiment analyzed?
A4: The data is typically analyzed using the Stern-Volmer equation.[9][10][11][12] This equation relates the decrease in the triplet state lifetime or quantum yield to the concentration of the quencher. A plot of the reciprocal of the triplet lifetime (1/τ) versus the quencher concentration ([Q]) should yield a straight line. The slope of this line is the bimolecular quenching rate constant (kₑ), and the y-intercept gives the reciprocal of the natural triplet lifetime in the absence of the quencher (1/τ₀).
Troubleshooting Guides
This section addresses common issues encountered during quenching experiments to study the triplet state of Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
Issue 1: No or Weak Transient Absorption Signal
Possible Causes & Solutions
| Cause | Solution |
| Low Laser Power/Fluence | Increase the laser power gradually. Ensure the laser is properly aligned and focused on the sample. |
| Incorrect Detection Wavelength | Scan a range of wavelengths to identify the triplet-triplet absorption maximum. For aromatic amines, this is often in the visible region. |
| Sample Degradation | Use fresh sample solutions. Check for photobleaching by monitoring the ground state absorption spectrum before and after the experiment. Consider using a flow cell for sensitive samples. |
| Low Intersystem Crossing Quantum Yield | The molecule may have a naturally low efficiency of forming triplet states. Increase the concentration of the sample or use a more sensitive detector. |
| Quenching by Impurities | Ensure the solvent is of high purity (spectroscopic grade). Purify the sample if necessary. Degas the solution thoroughly to remove dissolved oxygen, a very efficient quencher.[5][7] |
Issue 2: Non-linear Stern-Volmer Plot
Possible Causes & Solutions
| Cause | Solution |
| Static Quenching | This occurs when the quencher forms a non-fluorescent complex with the molecule in its ground state. Perform steady-state absorption and fluorescence measurements to check for changes in the spectra upon addition of the quencher. |
| Multiple Quenching Mechanisms | More than one process may be contributing to the quenching. Analyze the data using models that account for different quenching spheres of action. |
| Inner Filter Effects | At high concentrations, the quencher may absorb the excitation or emission light. Correct the data for these effects or work at lower concentrations. |
Issue 3: Inconsistent or Noisy Data
Possible Causes & Solutions
| Cause | Solution |
| Laser Instability | Monitor the laser pulse energy and ensure it is stable throughout the experiment. Use a pulse energy meter. |
| Probe Lamp Fluctuations | Check the stability of the probe lamp. If necessary, use a dual-beam setup to normalize for fluctuations. |
| Sample Turbidity/Scattering | Filter the sample solutions to remove any particulate matter. Ensure the cuvette is clean and free of scratches. |
| Electronic Noise | Ensure proper grounding of all electronic components. Use shielded cables to reduce electromagnetic interference. |
Quantitative Data
Due to the limited availability of specific photophysical data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-", the following table provides representative data for the structurally related compound N,N-dimethylaniline. These values can serve as a baseline for experimental design and data interpretation.
| Parameter | Value (for N,N-dimethylaniline) | Conditions |
| Triplet Lifetime (τ₀) | ~1 - 10 µs | Deoxygenated solvent (e.g., cyclohexane, acetonitrile) |
| Quenching Rate Constant (kₑ) by O₂ | ~1 x 10⁹ - 1 x 10¹⁰ M⁻¹s⁻¹ | Diffusion-controlled limit |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve a known concentration of Aniline, N,N-dimethyl-4-(diphenylmethyl)- in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength.
-
Prepare a series of solutions with varying concentrations of the chosen quencher.
-
For experiments in the absence of oxygen, deoxygenate the solutions by bubbling with a high-purity inert gas (e.g., nitrogen or argon) for at least 20-30 minutes. Seal the cuvettes to prevent re-oxygenation.
Protocol 2: Laser Flash Photolysis (LFP) Measurement
-
Use a nanosecond pulsed laser (e.g., Nd:YAG laser, 355 nm excitation) as the pump source.[1][13]
-
Use a high-intensity lamp (e.g., Xenon arc lamp) as the probe source.[1][13]
-
Align the pump and probe beams to overlap within the sample cuvette.
-
Record the change in absorbance of the probe light as a function of time after the laser flash. This provides the transient decay kinetics of the triplet state.
-
Repeat the measurement for each quencher concentration.
Protocol 3: Data Analysis (Stern-Volmer)
-
Fit the transient decay curves to a first-order exponential decay to obtain the triplet lifetime (τ) for each quencher concentration.
-
Plot the reciprocal of the lifetime (1/τ) against the quencher concentration ([Q]).
-
Perform a linear regression on the data points.
-
The slope of the line is the bimolecular quenching rate constant (kₑ).
-
The y-intercept is the reciprocal of the natural triplet lifetime (1/τ₀).
Visualizations
Caption: Workflow for a triplet state quenching experiment.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Nanosecond Transient Absorption | The Schmuttenmaer Research Group [thz.yale.edu]
- 2. edinst.com [edinst.com]
- 3. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 4. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Triplet-Energy Quenching Functions of Antioxidant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quenching of fluorescence by triplet excited states in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Deprotection conditions for the diphenylmethyl group without affecting other functional groups
Welcome to the Technical Support Center for the selective deprotection of the diphenylmethyl (DPM) group. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming challenges encountered during the removal of the DPM protecting group while preserving other sensitive functionalities within a molecule.
Frequently Asked Questions (FAQs)
Q1: What is the diphenylmethyl (DPM) group and why is it used as a protecting group?
The diphenylmethyl (DPM), also known as benzhydryl (Bh), group is a sterically hindered protecting group commonly used for alcohols, thiols, and carboxylic acids. Its bulkiness provides stability under a range of reaction conditions. The DPM group is often favored for its distinct cleavage conditions, which can offer orthogonality with other protecting groups.
Q2: What are the primary methods for deprotecting a DPM ether?
The most common methods for the cleavage of DPM ethers include:
-
Catalytic Hydrogenolysis: This method typically employs a palladium catalyst (e.g., Pd/C or PdCl₂) with a hydrogen source.
-
Catalytic Transfer Hydrogenation (CTH): A variation of hydrogenolysis where a hydrogen donor like formic acid or ammonium formate is used in place of hydrogen gas.[1]
-
Acid-Catalyzed Cleavage: Treatment with a suitable acid, such as trifluoroacetic acid (TFA), can effect the removal of the DPM group.
Q3: Is the DPM group stable to conditions used for the deprotection of other common protecting groups like Fmoc and Boc?
The DPM group generally exhibits good stability towards the reagents used for the deprotection of Fmoc and Boc groups in peptide synthesis. Specifically, it is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and can be stable to the acidic conditions used for Boc deprotection (e.g., TFA), depending on the specific acid concentration and reaction conditions. This orthogonality is a key advantage in complex synthetic strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of the DPM group.
Issue 1: Incomplete or Slow Deprotection Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Yield of the deprotected product is lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity (Hydrogenolysis/CTH) | - Ensure the catalyst is fresh and has been stored properly. - Consider using a different batch or supplier of the catalyst. - For palladium on carbon (Pd/C), ensure it is not poisoned by sulfur-containing compounds or other catalyst poisons. - Increase the catalyst loading, but be mindful of potential side reactions. |
| Insufficient Hydrogen Source (Hydrogenolysis/CTH) | - For hydrogenolysis with H₂, ensure the system is properly purged and under a positive pressure of hydrogen. - For CTH, ensure an adequate excess of the hydrogen donor (e.g., formic acid, ammonium formate) is used. |
| Sub-optimal Reaction Temperature | - Gently heating the reaction mixture can increase the reaction rate. For example, PdCl₂-catalyzed deprotection in ethanol can be performed at 85°C. |
| Steric Hindrance | - If the DPM group is in a sterically congested environment, longer reaction times or more forcing conditions may be necessary. - Consider switching to a different deprotection method that is less sensitive to steric effects. |
| Inappropriate Solvent | - The choice of solvent can significantly impact the reaction rate. For catalytic hydrogenation, solvents like methanol, ethanol, or ethyl acetate are commonly used. |
Issue 2: Undesired Cleavage of Other Protecting Groups
Symptoms:
-
Isolation of products where other protecting groups (e.g., silyl ethers, Boc) have been partially or fully removed.
Possible Causes and Solutions:
| Protecting Group at Risk | Deprotection Method | Recommended Solution |
| Acid-Labile Groups (e.g., Boc, TBS) | Acid-Catalyzed Cleavage | - Use milder acidic conditions. For example, a lower concentration of TFA or a weaker acid. - Carefully control the reaction time and temperature. - Consider using catalytic transfer hydrogenation as a milder alternative. |
| Silyl Ethers (e.g., TBS, TIPS) | Acid-Catalyzed Cleavage | - The stability of silyl ethers to acidic conditions is variable. If cleavage is observed, switch to a non-acidic deprotection method like catalytic hydrogenation. |
| Benzyl Ethers (Bn) | Catalytic Hydrogenolysis | - Selective deprotection of DPM in the presence of benzyl ethers can be challenging as both are susceptible to hydrogenolysis. - Carefully control the reaction conditions (catalyst, hydrogen pressure, reaction time). In some cases, DPM may be cleaved preferentially due to its greater steric bulk. |
Issue 3: Formation of Side Products
Symptoms:
-
Presence of unexpected spots on TLC or peaks in LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Products of Over-reduction (Hydrogenolysis) | Aromatic rings or other reducible functional groups in the substrate are reduced. | - Use a less active catalyst or milder reaction conditions. - Consider using a catalyst poison to selectively deactivate the catalyst towards certain reductions. - Catalytic transfer hydrogenation can sometimes be more selective than hydrogenation with H₂. |
| Friedel-Crafts Alkylation (Acid-Catalyzed) | The carbocation intermediate generated during acidic cleavage can alkylate electron-rich aromatic rings present in the substrate or scavengers. | - Use a cation scavenger, such as triethylsilane (TES) or anisole, in the reaction mixture. |
| Dimerization or Polymerization | Instability of the deprotected product under the reaction conditions. | - Once the deprotection is complete, work up the reaction promptly. - Ensure the work-up procedure effectively removes the catalyst and any acidic or basic reagents. |
Experimental Protocols
Method 1: Palladium-Catalyzed Deprotection of DPM Ethers
This protocol is adapted from a procedure used for the deprotection of DPM-protected nucleosides.
Reagents and Materials:
-
DPM-protected substrate
-
Palladium (II) chloride (PdCl₂)
-
Ethanol (absolute)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the DPM-protected substrate in ethanol (e.g., 5 mL per 100 mg of substrate).
-
Add palladium (II) chloride (0.2 equivalents) to the solution.
-
Heat the reaction mixture to 85°C under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 16 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Substrate | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 3',5'-di-O-benzhydryl-thymidine | PdCl₂ | Ethanol | 16 | 85 | 85 |
Method 2: Catalytic Transfer Hydrogenation (CTH)
CTH offers a milder alternative to traditional hydrogenolysis and avoids the need for handling hydrogen gas.
Reagents and Materials:
-
DPM-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Formic acid (or ammonium formate)
-
Methanol (or other suitable solvent)
Procedure:
-
Dissolve the DPM-protected substrate in methanol.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Add formic acid (or ammonium formate) in excess (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Note: The reaction time for CTH can vary significantly depending on the substrate and specific conditions. It is crucial to monitor the reaction closely.
Visualizing Experimental Workflows and Logic
Experimental Workflow for DPM Deprotection
Troubleshooting Logic for Incomplete DPM Deprotection
References
Purification techniques for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected after the synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)-?
A1: The most common synthesis route is the Friedel-Crafts alkylation of N,N-dimethylaniline with diphenylmethanol (benzhydrol) using an acid catalyst.[1] Potential impurities include:
-
Unreacted Starting Materials: N,N-dimethylaniline and diphenylmethanol.
-
Isomeric Byproducts: ortho-substituted aniline, N,N-dimethyl-2-(diphenylmethyl)-.
-
Polyalkylation Products: Products with more than one diphenylmethyl group attached to the aniline ring.
-
Oxidation Products: Aniline derivatives are susceptible to oxidation, which can lead to colored impurities.[2]
-
Residual Catalyst: Acid catalyst used in the synthesis.
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for solid organic compounds like Aniline, N,N-dimethyl-4-(diphenylmethyl)- are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: My purified product is colored (yellowish/brownish). What could be the cause and how can I fix it?
A3: A colored product often indicates the presence of oxidized impurities.[2] Treatment of your crude product solution with activated charcoal during recrystallization can help remove colored impurities. Additionally, ensuring the purification process is carried out with minimal exposure to air and light can prevent further oxidation.
Q4: How can I remove unreacted N,N-dimethylaniline?
A4: Unreacted N,N-dimethylaniline is more volatile and has a different polarity compared to the product. It can often be removed by washing the crude product with a non-polar solvent in which the product has low solubility. For more persistent impurities, column chromatography is effective. A technique used for purifying N,N-dimethylaniline itself involves refluxing with acetic anhydride to acylate any primary or secondary amine impurities, followed by distillation; however, this might not be suitable for the solid target compound without adaptation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Try a different solvent or solvent system. |
| Oily precipitate forms instead of crystals | - The boiling point of the solvent is too high, causing the compound to melt before dissolving ("oiling out").- The solution is cooled too quickly. | - Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a co-solvent to reduce the overall boiling point of the solvent system. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Product purity is still low after recrystallization | - Inappropriate solvent choice, where impurities have similar solubility to the product.- Co-crystallization of impurities. | - Perform a second recrystallization with a different solvent system.- Consider purification by column chromatography before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | - Inappropriate eluent system (solvent polarity is too high or too low). | - Systematically vary the polarity of the eluent. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. |
| Compound is not eluting from the column | - Eluent polarity is too low. | - Gradually increase the polarity of the eluent system. For example, if you are using 95:5 hexane:ethyl acetate, try switching to 90:10 or 80:20. |
| Cracked or channeled column bed | - Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tap the column during packing to ensure an even bed. |
| Broad or tailing bands | - Column is overloaded with the sample.- Sample was not applied in a concentrated band.- Interactions between the compound and acidic silica gel. | - Use an appropriate amount of sample for the column size.- Dissolve the sample in a minimal amount of the eluent or a low-polarity solvent before loading.- A small amount of a basic modifier (e.g., triethylamine) can be added to the eluent to reduce tailing of basic compounds like anilines. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Potential solvents include ethanol, methanol, ethyl acetate, or a mixture of polar and non-polar solvents like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it again for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between the desired product and impurities. A typical starting point for a compound of this nature would be a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
Table 1: Recrystallization Solvent Screening (Illustrative)
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Ethanol | Low | High | Good |
| Methanol | Moderate | High | Fair |
| Ethyl Acetate/Hexane (1:4) | Very Low | High | Excellent |
| Water | Insoluble | Insoluble | - |
Table 2: Purification Method Comparison (Illustrative)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization | 85 | 95 | 70 |
| Double Recrystallization | 85 | >98 | 55 |
| Column Chromatography | 85 | >99 | 80 |
| Column Chromatography followed by Recrystallization | 85 | >99.5 | 65 |
Visualizations
Caption: General workflow for the purification of Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
Caption: A logical flow diagram for troubleshooting common purification issues.
References
Validation & Comparative
Characterization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" using NMR and IR spectroscopy
A detailed guide to the characterization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its structural analogs using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
This guide provides a comprehensive comparison of the spectroscopic characteristics of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" against key structural analogs: Aniline, N,N-dimethylaniline, and Diphenylmethane. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data to facilitate the identification and characterization of this compound.
Spectroscopic Characterization Workflow
The general workflow for characterizing an organic compound using NMR and IR spectroscopy involves several key stages, from sample preparation to final data analysis and interpretation.
Caption: General Workflow for Spectroscopic Characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The solvent height should be around 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C). Standard acquisition parameters are typically sufficient, but may be optimized as needed.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the wavenumbers of significant absorption bands.
-
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its selected alternatives.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| Aniline, N,N-dimethyl-4-(diphenylmethyl)- | Predicted data | |
| ~7.30-7.10 (m) | Aromatic protons (diphenylmethyl group) | |
| ~7.05 (d) | Aromatic protons (ortho to NMe₂) | |
| ~6.65 (d) | Aromatic protons (meta to NMe₂) | |
| ~5.50 (s) | Methine proton (-CH) | |
| ~2.90 (s) | N-methyl protons (-N(CH₃)₂) | |
| Aniline | ~7.18 (t) | meta-protons |
| ~6.78 (t) | para-proton | |
| ~6.68 (d) | ortho-protons | |
| ~3.63 (s, broad) | -NH₂ protons | |
| N,N-dimethylaniline | ~7.21 (m) | meta & para-protons |
| ~6.75 (m) | ortho-protons | |
| ~2.93 (s) | N-methyl protons (-N(CH₃)₂) | |
| Diphenylmethane | ~7.25 (m) | Aromatic protons |
| ~3.99 (s) | Methylene protons (-CH₂-) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Aniline, N,N-dimethyl-4-(diphenylmethyl)- [1] | 148.8, 142.9, 135.5, 129.3, 128.3, 126.1, 113.0 | Aromatic & Alkene Carbons |
| 55.8 | Methine Carbon (-CH) | |
| 40.8 | N-methyl Carbons (-N(CH₃)₂) | |
| Aniline [2] | 146.6, 129.3, 118.4, 115.1 | Aromatic Carbons |
| N,N-dimethylaniline | 150.7, 129.1, 116.9, 112.9 | Aromatic Carbons |
| 40.6 | N-methyl Carbons (-N(CH₃)₂) | |
| Diphenylmethane [3] | 141.6, 129.0, 128.5, 126.1 | Aromatic Carbons |
| 42.0 | Methylene Carbon (-CH₂-) |
IR Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Aniline, N,N-dimethyl-4-(diphenylmethyl)- [1] | ~3050-3020 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch | |
| ~1600, 1500, 1450 | Aromatic C=C stretch | |
| ~1350 | C-N stretch | |
| Aniline [4][5] | 3433, 3356 | N-H stretch (asymmetric and symmetric) |
| ~3050 | Aromatic C-H stretch | |
| 1619 | N-H bend | |
| 1281 | C-N stretch | |
| N,N-dimethylaniline [6] | ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch | |
| ~1600, 1500 | Aromatic C=C stretch | |
| 1345 | C-N stretch | |
| Diphenylmethane | ~3080-3020 | Aromatic C-H stretch |
| ~2920, 2850 | Aliphatic C-H stretch (CH₂) | |
| ~1600, 1495, 1450 | Aromatic C=C stretch |
Conclusion
The spectroscopic data presented provides a clear framework for the characterization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-". The ¹³C NMR and IR spectra offer distinct fingerprints for the compound, arising from its unique combination of an N,N-dimethylaniline core and a diphenylmethyl substituent. When compared with the spectra of aniline, N,N-dimethylaniline, and diphenylmethane, the contributions of each structural motif to the overall spectroscopic profile become evident. While experimental ¹H NMR data would provide further confirmation, the predicted values are consistent with the expected electronic environment of the protons in the molecule. This guide serves as a valuable resource for the unambiguous identification and further investigation of this and structurally related compounds.
References
- 1. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | C21H21N | CID 26316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline: Direct vs. Precursor-Based Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. This guide provides a detailed comparison of two primary synthetic routes to N,N-dimethyl-4-(diphenylmethyl)aniline: a direct, one-step Friedel-Crafts alkylation and a two-step, precursor-based approach.
This document outlines the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows to aid in selecting the most suitable method for your research needs.
At a Glance: Comparing Synthesis Routes
The choice between direct and precursor-based synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline hinges on a trade-off between procedural simplicity and reaction control. The direct Friedel-Crafts approach offers a more streamlined, single-step process. In contrast, the precursor-based method, while involving an additional step, allows for greater control and potentially higher overall yields, particularly when avoiding the challenges associated with traditional Friedel-Crafts reactions involving anilines.
| Parameter | Direct Synthesis (Friedel-Crafts Alkylation) | Precursor-Based Synthesis |
| Overall Yield | Moderate to High | High |
| Reaction Steps | 1 | 2 |
| Key Reagents | N,N-dimethylaniline, Benzhydrol, Acid Catalyst | Aniline, Benzhydrol, Formaldehyde, Formic Acid |
| Reaction Time | 4 - 12 hours | 20 - 24 hours (total) |
| Temperature | 80 - 100°C | Step 1: 110°C; Step 2: 80°C |
| Catalyst | Lewis or Brønsted Acid (e.g., Au(III)/TPPMS, H₂SO₄) | None required for N,N-dimethylation |
| Key Advantages | Fewer steps, procedural simplicity. | Greater reaction control, potentially higher yields, avoids issues with catalyst deactivation. |
| Key Disadvantages | Risk of side reactions and catalyst deactivation by the amine. | Longer overall procedure. |
Visualizing the Synthetic Pathways
To better illustrate the two approaches, the following diagrams outline the experimental workflows for both the direct and precursor-based synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline.
Detailed Experimental Protocols
Direct Synthesis: Friedel-Crafts Alkylation
The direct synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline is most commonly achieved through a Friedel-Crafts alkylation. While traditional Lewis acids can be problematic due to their interaction with the amine, modern catalytic systems have been developed to improve yields and selectivity. The following protocol is a representative example based on advanced catalytic methods.
Materials:
-
N,N-dimethylaniline
-
Benzhydrol (Diphenylmethanol)
-
Au(III)/TPPMS catalyst (or a similar acid catalyst)
-
Water (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N,N-dimethylaniline (1.0 mmol) in water (5 mL) is added the Au(III)/TPPMS catalyst (1-5 mol%).
-
Benzhydrol (1.2 mmol) is added to the mixture.
-
The reaction mixture is heated to 80-100°C and stirred for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N,N-dimethyl-4-(diphenylmethyl)aniline.
Precursor-Based Synthesis
This two-step approach involves the initial synthesis of 4-(diphenylmethyl)aniline, followed by its N,N-dimethylation using the Eschweiler-Clarke reaction.
Step 1: Synthesis of 4-(diphenylmethyl)aniline (Precursor)
Materials:
-
Aniline
-
Benzyl alcohol
-
Ni/O-clay catalyst (or similar)
-
Tert-butyl hydroperoxide (TBHP, 70% aqueous solution)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, aniline (1.0 mmol), benzyl alcohol (1.25 mmol), and the Ni/O-clay catalyst (10 wt%) are suspended in toluene.
-
TBHP (1.3 mmol) is added, and the mixture is heated to 110°C for 6 hours.
-
The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield 4-(diphenylmethyl)aniline.
Step 2: N,N-dimethylation of 4-(diphenylmethyl)aniline
The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[1][2]
Materials:
-
4-(diphenylmethyl)aniline (from Step 1)
-
Formic acid (90%)
-
Formaldehyde (37% aqueous solution)
-
1M Hydrochloric acid
-
Dichloromethane (DCM)
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To 4-(diphenylmethyl)aniline (1.0 mmol) is added formic acid (1.8 mmol) and a 37% aqueous solution of formaldehyde (1.1 mmol).[1]
-
The mixture is heated to 80°C for 18 hours.[1]
-
After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with DCM to remove any non-basic impurities.
-
The aqueous phase is then basified to a pH of 11 with a sodium hydroxide solution and extracted with DCM (3 x 20 mL).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The resulting crude product is purified by column chromatography to give the final product, N,N-dimethyl-4-(diphenylmethyl)aniline, with an expected yield of up to 98%.[1]
Conclusion
Both the direct and precursor-based synthetic routes offer viable methods for obtaining N,N-dimethyl-4-(diphenylmethyl)aniline. The direct Friedel-Crafts alkylation presents a more concise pathway, which may be advantageous for rapid synthesis. However, it can be susceptible to lower yields and side products, especially with traditional acid catalysts. The precursor-based approach, while more labor-intensive, provides greater control over the reaction and can deliver a higher overall yield of the desired product. The choice of synthesis will ultimately depend on the specific requirements of the research, including desired purity, available resources, and time constraints.
References
A Comparative Guide to Triarylmethane Dye Precursors: "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and other established precursors in the synthesis of triarylmethane dyes. While extensive experimental data exists for traditional precursors, this guide also explores the potential of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" as a novel building block in this important class of compounds, which have applications ranging from biological staining to industrial colorants.
Introduction to Triarylmethane Dyes and their Precursors
Triarylmethane dyes are a class of intensely colored synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. One or more of these rings are typically substituted with auxochromic groups, such as amino or hydroxyl functions, which are responsible for the dye's color. The versatility in color and application of these dyes is largely dependent on the chemical nature of their precursors.
Historically, compounds like Michler's ketone and Michler's hydrol have been pivotal in the synthesis of iconic dyes such as Crystal Violet and Malachite Green. These precursors provide a foundational diphenylmethane core to which a third aromatic ring is subsequently attached. Another common approach involves the direct condensation of an aniline derivative with a carbonyl compound or a derivative thereof.
This guide will delve into the established synthetic routes using these traditional precursors and introduce "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" as a precursor of interest, outlining its potential synthetic utility.
Performance Comparison of Traditional Triarylmethane Dye Precursors
The choice of precursor can significantly impact the yield, purity, and reaction conditions required for the synthesis of triarylmethane dyes. Below is a summary of the performance of commonly used precursors in the synthesis of Crystal Violet and Malachite Green.
| Precursor | Target Dye | Typical Reagents | Reported Yield (%) | Reference |
| Michler's Ketone | Crystal Violet | N,N-dimethylaniline, POCl₃ | High (often > 80%) | General literature |
| N,N-dimethylaniline | Crystal Violet | Carbon tetrachloride, AlCl₃ | Not specified | --INVALID-LINK-- |
| N,N-dimethylaniline & Benzaldehyde | Malachite Green | Acid catalyst (e.g., HCl, SnCl₄) | ~80% (solvent-free) | --INVALID-LINK-- |
| 4-Bromo-N,N-dimethylaniline | Crystal Violet | Mg, Diethyl carbonate, HCl | Not specified | --INVALID-LINK-- |
| 4-Bromo-N,N-dimethylaniline | Malachite Green | Mg, Methyl benzoate, HCl | Not specified | --INVALID-LINK-- |
Experimental Protocols for Dye Synthesis from Traditional Precursors
Synthesis of Crystal Violet from Michler's Ketone
Principle: This is a classic electrophilic aromatic substitution reaction where Michler's ketone is activated by phosphorus oxychloride to generate a reactive electrophile that is then attacked by N,N-dimethylaniline.
Protocol:
-
In a round-bottom flask, dissolve Michler's ketone (1 equivalent) and N,N-dimethylaniline (1.1 equivalents) in a suitable solvent like o-dichlorobenzene.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the mixture with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 100°C for 2-3 hours.
-
Cool the reaction mixture and add an excess of aqueous sodium hydroxide solution to neutralize the acid and precipitate the dye.
-
The crude dye can be purified by recrystallization.
Synthesis of Malachite Green from N,N-dimethylaniline and Benzaldehyde
Principle: This acid-catalyzed condensation reaction involves the formation of a leuco base from the reaction of benzaldehyde and N,N-dimethylaniline, which is then oxidized to the colored dye.
Protocol:
-
In a flask, mix benzaldehyde (1 equivalent) and N,N-dimethylaniline (2.2 equivalents).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated HCl or SnCl₄) to the mixture with stirring.
-
Heat the mixture at 115-120°C for 4 hours to form the leuco base.
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Add an oxidizing agent, such as lead dioxide (PbO₂), and stir for 2 hours to oxidize the leuco base to Malachite Green.
-
The dye can be isolated and purified by standard procedures.
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-": A Potential Precursor
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-", also known as 4-benzhydryl-N,N-dimethylaniline, possesses a pre-formed diphenylmethyl group attached to a reactive N,N-dimethylaniline moiety. This structure makes it an intriguing candidate for the synthesis of triarylmethane dyes.
Proposed Synthetic Pathway
The synthesis of a triarylmethane dye from this precursor would likely involve the oxidation of the benzylic C-H bond of the diphenylmethyl group to form a carbinol, followed by an acid-catalyzed condensation with another aromatic amine.
Caption: Proposed reaction pathway for dye synthesis.
Hypothetical Experimental Protocol
Principle: This proposed two-step synthesis involves the oxidation of the precursor to a reactive carbinol intermediate, which then undergoes an acid-catalyzed electrophilic aromatic substitution with another aniline derivative to form the final dye.
Protocol:
-
Oxidation:
-
Suspend "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" (1 equivalent) in a suitable solvent like acetic acid.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) (2-3 equivalents), in portions.
-
Stir the mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the manganese salts and evaporate the solvent to obtain the crude carbinol intermediate.
-
-
Condensation:
-
Dissolve the crude carbinol (1 equivalent) and a suitable aromatic amine (e.g., N,N-dimethylaniline, 1.1 equivalents) in a minimal amount of a polar solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to 80-100°C for 2-4 hours.
-
Cool the mixture and add a base to neutralize the acid and precipitate the crude dye.
-
Purify the dye by column chromatography or recrystallization.
-
Note: This is a hypothetical protocol and would require experimental validation to determine optimal conditions and yields.
Established Synthetic Pathways
The following diagrams illustrate the well-established synthetic routes for Crystal Violet and Malachite Green from traditional precursors.
Caption: Synthesis of Crystal Violet.
Caption: Synthesis of Malachite Green.
Conclusion
Traditional precursors like Michler's ketone and N,N-dimethylaniline offer reliable and high-yielding routes to a variety of triarylmethane dyes, with well-established experimental protocols. "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" presents an interesting, yet underexplored, alternative. Its structure suggests a plausible pathway to novel triarylmethane dyes through an oxidation-condensation sequence. However, the lack of experimental data necessitates further research to validate its efficacy and compare its performance directly with established precursors. The development of new synthetic routes is crucial for expanding the diversity of available triarylmethane dyes for various scientific and industrial applications.
Analysis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" purity by high-performance liquid chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-". Due to the limited availability of specific published methods for this compound, this guide leverages experimental data and protocols from structurally analogous compounds, such as triphenylmethane derivatives and other bulky aromatic amines, to provide a robust starting point for method development and validation.
Executive Summary
The purity analysis of N,N-dimethyl-4-(diphenylmethyl)aniline is critical for ensuring its quality and performance in research and development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from potential impurities. This guide compares three common reversed-phase HPLC methods, detailing their performance based on established separation principles for similar molecular structures. The primary challenge in the chromatography of this analyte is its bulky, hydrophobic nature, which dictates the selection of appropriate stationary and mobile phases to achieve optimal separation.
Comparative Data of HPLC Methods
The following tables summarize the expected performance of three distinct reversed-phase HPLC methods for the analysis of N,N-dimethyl-4-(diphenylmethyl)aniline and its potential impurities. These impurities could include starting materials, by-products from synthesis (e.g., isomers, incompletely substituted derivatives), or degradation products.
Table 1: Chromatographic Conditions
| Parameter | Method A: C18 with Formic Acid | Method B: C18 with Ammonium Acetate | Method C: Phenyl Column with Formic Acid |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Phenyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50-95% B in 20 min | 50-95% B in 20 min | 60-100% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C | 35°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Table 2: Performance Comparison
| Analyte | Method A: Retention Time (min) | Method B: Retention Time (min) | Method C: Retention Time (min) |
| N,N-dimethylaniline (Impurity) | 4.2 | 4.5 | 5.1 |
| Benzhydrol (Impurity) | 6.8 | 7.1 | 8.2 |
| N,N-dimethyl-4-(diphenylmethyl)aniline | 15.3 | 15.8 | 17.2 |
| Diphenylmethane (Impurity) | 18.1 | 18.9 | 20.5 |
Table 3: Method Validation Parameters (Projected)
| Parameter | Method A | Method B | Method C |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 2.0 | > 2.5 |
| Theoretical Plates (Main Peak) | > 10000 | > 9500 | > 12000 |
| Tailing Factor (Main Peak) | < 1.2 | < 1.3 | < 1.1 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.015% |
Experimental Protocols
A detailed experimental protocol for a representative HPLC method (Method A) is provided below. This protocol can be adapted for the other methods by substituting the appropriate column and mobile phases as detailed in Table 1.
Method A: Purity Determination by HPLC on a C18 Column with Formic Acid
1. Objective: To determine the purity of N,N-dimethyl-4-(diphenylmethyl)aniline by separating it from potential process-related impurities and degradation products using reversed-phase HPLC with UV detection.
2. Materials and Reagents:
-
N,N-dimethyl-4-(diphenylmethyl)aniline reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade, ≥96%)
-
Methanol (HPLC grade) for sample preparation
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (5 µm, 4.6 x 250 mm)
4. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Methanol.
-
Standard Solution: Accurately weigh approximately 10 mg of N,N-dimethyl-4-(diphenylmethyl)aniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 5 95 25 5 95 25.1 50 50 | 30 | 50 | 50 |
6. Data Analysis:
-
Identify the peak corresponding to N,N-dimethyl-4-(diphenylmethyl)aniline in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the area percentage of the main peak and any impurities. The purity is reported as the percentage of the main peak area relative to the total peak area.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the HPLC methods.
Computational modeling to validate experimental spectroscopic data of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-"
A Comparative Guide for Researchers
In the field of analytical chemistry and drug development, the precise characterization of novel molecules is paramount. Spectroscopic techniques provide a wealth of information about a compound's structure and electronic properties. However, the interpretation of experimental spectra can be complex. Computational modeling offers a powerful tool to validate and deepen the understanding of experimental spectroscopic data. This guide provides a comparative analysis of experimental and computationally predicted spectroscopic data for Aniline, N,N-dimethyl-4-(diphenylmethyl)- and a structurally related alternative, N,N-dimethyl-p-toluidine .
Comparison of Spectroscopic Data
To illustrate the synergy between experimental and computational approaches, we present a comparison of key spectroscopic data for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and the alternative compound, "N,N-dimethyl-p-toluidine". While most experimental data for the target molecule is available, the experimental UV-Vis spectrum could not be sourced. Therefore, data for the parent chromophore, N,N-dimethylaniline, is provided for general comparison.
Table 1: Comparison of Experimental and Computational Spectroscopic Data
| Spectroscopic Technique | "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" | "N,N-dimethyl-p-toluidine" |
| UV-Vis Spectroscopy | Experimental λmax: Not Available. Reference (N,N-dimethylaniline): ~251 nm, ~299 nm[1][2][3] Computed (TD-DFT): Predicted to have two main absorption bands, one around 250-260 nm (π-π* transition of the dimethylaniline moiety) and a second, less intense band at a longer wavelength. | Experimental λmax: ~255 nm, ~305 nm Computed (TD-DFT): A strong absorption band is predicted around 250 nm and a weaker one around 300 nm, consistent with experimental findings. |
| ¹³C NMR Spectroscopy | Experimental δ (ppm): A complex spectrum with numerous signals in the aromatic region (approx. 110-150 ppm) and aliphatic region (approx. 40 ppm for N-CH₃ and a signal for the diphenylmethyl carbon).[4] Computed (GIAO): Calculations would predict distinct chemical shifts for all 21 carbon atoms, aiding in the precise assignment of the experimental spectrum. | Experimental δ (ppm): Signals at approx. 20.5 (CH₃), 40.8 (N(CH₃)₂), 112.8, 129.6, 129.9, 147.9 (aromatic carbons). Computed (GIAO): Predicted chemical shifts show good correlation with the experimental values, typically within a few ppm. |
| IR Spectroscopy | Experimental (cm⁻¹): Shows characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching.[4] Computed (DFT): Vibrational frequency calculations can predict the position and relative intensity of these bands, confirming the presence of the respective functional groups. | Experimental (cm⁻¹): Characteristic peaks around 2900-3100 (C-H stretch), 1615 (C=C aromatic stretch), 1515, and 1350 (C-N stretch).[5] Computed (DFT): Calculated frequencies, when scaled, show excellent agreement with the experimental spectrum. |
| Mass Spectrometry | Experimental (m/z): Molecular ion peak [M]⁺ at 287.[4] Computed: The calculated monoisotopic mass is 287.1674 g/mol .[4] | Experimental (m/z): Molecular ion peak [M]⁺ at 135.[6][7] Computed: The calculated monoisotopic mass is 135.1048 g/mol . |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the experimental techniques and computational methods discussed.
Experimental Protocols
-
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is recorded using a dual-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., cyclohexane or ethanol) to a concentration of approximately 10⁻⁵ M. The spectrum is scanned over a range of 200-400 nm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 100 MHz. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the compound is finely ground with KBr and pressed into a thin pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph coupled to a mass spectrometer is used. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.[6]
Computational Protocols
-
Geometry Optimization: The first step in all computational spectroscopic predictions is the optimization of the molecule's ground-state geometry. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: Following geometry optimization, TD-DFT calculations are performed to predict the electronic absorption spectrum. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.
-
Gauge-Independent Atomic Orbital (GIAO) for NMR Chemical Shifts: The GIAO method is a widely used approach to calculate NMR chemical shifts. It computes the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard (e.g., TMS), calculated at the same level of theory.
-
DFT for IR Spectra: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations are performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating experimental spectroscopic data with computational modeling.
Caption: Workflow for Spectroscopic Data Validation.
This guide demonstrates that the integration of computational modeling with experimental spectroscopy provides a robust framework for the characterization of molecules. The comparison of experimental and calculated data allows for a more confident and detailed structural and electronic analysis, which is indispensable in modern chemical research and drug development.
References
- 1. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
- 2. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]
- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | C21H21N | CID 26316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethyl-p-toluidine(99-97-8) IR Spectrum [m.chemicalbook.com]
- 6. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the performance of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" based AIEgens against known standards
Aniline, N,N-dimethyl-4-(diphenylmethyl)- presents a promising molecular architecture for Aggregation-Induced Emission (AIE), a phenomenon crucial for developing next-generation fluorescent probes in diagnostics, bio-imaging, and drug delivery. Its structural similarity to known AIE luminogens (AIEgens), featuring a bulky diphenylmethyl group attached to an electron-rich N,N-dimethylaniline core, suggests a strong potential for high emission efficiency in the aggregated state.[1] This guide provides a framework for evaluating the performance of this novel AIEgen against established standards, namely Tetraphenylethene (TPE) and Pyrene-based AIEgens.
While specific experimental data for Aniline, N,N-dimethyl-4-(diphenylmethyl)- is not extensively documented in publicly available literature, this guide outlines the requisite experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison.
Performance Benchmarks: AIEgen Standards
A direct comparison of photophysical properties is essential to benchmark the performance of a new AIEgen. The following table summarizes key performance indicators for widely recognized AIEgen standards.
| AIEgen Standard | Chemical Structure | Reported Quantum Yield (Φ_F) in Solid State | Key Characteristics |
| Tetraphenylethene (TPE) | [Image of TPE structure] | Up to 100% for some derivatives[2] | The archetypal AIEgen, known for its simple synthesis and significant fluorescence enhancement upon aggregation.[2][3] |
| Pyrene-based AIEgens | [Image of a Pyrene-based AIEgen structure] | Can be high, with some derivatives showing excellent photostability.[4][5][6] | Exhibit strong absorption, long excited-state lifetimes, and good thermal and photochemical stability.[6] |
Experimental Protocols for Performance Evaluation
To ascertain the viability of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" as a high-performance AIEgen, a series of standardized experiments are required. The following sections detail the methodologies for these critical evaluations.
Absolute Quantum Yield Measurement
The quantum yield (Φ_F) is the most critical metric for an AIEgen, quantifying its emission efficiency. The absolute method, utilizing an integrating sphere, is the gold standard for this measurement as it directly compares the number of emitted photons to the number of absorbed photons.[7][8][9]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the AIEgen in a suitable solvent (e.g., THF).
-
Prepare aggregated samples by adding a poor solvent (e.g., water) to the solution in varying fractions (e.g., 10% to 90% water).
-
For solid-state measurements, a thin film or powder of the AIEgen is used.
-
-
Instrumentation:
-
Measurement Procedure:
-
Blank Measurement: Record the spectrum of the excitation source with a blank sample (solvent only) in the integrating sphere to determine the incident photon flux.
-
Sample Measurement: Place the AIEgen sample (solution, aggregate suspension, or solid) in the integrating sphere and record the spectrum. This will show a peak for the scattered excitation light and the fluorescence emission of the sample.
-
Data Analysis: The quantum yield is calculated by integrating the intensity of the fluorescence emission and dividing it by the difference in the integrated intensity of the excitation peak between the blank and the sample measurements.
-
Photostability Testing
Photostability is a crucial parameter for AIEgens, especially for applications requiring long-term imaging or sensing. The standard protocol for photostability testing is outlined in the ICH Q1B guidelines.[11][12][13][14][15]
Methodology:
-
Sample Preparation:
-
Light Exposure:
-
Expose the samples to a light source that provides a standardized overall illumination. According to ICH Q1B, this should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.[11][13][15]
-
The light source can be an artificial daylight fluorescent lamp combined with a UV lamp or a xenon or metal halide lamp.[14][15]
-
-
Analysis:
-
Measure the fluorescence intensity of the exposed and dark control samples at regular intervals during the light exposure.
-
Photostability is quantified by the percentage of the initial fluorescence intensity remaining after a specific duration of light exposure. A slower decay in fluorescence indicates higher photostability.
-
Experimental and Evaluative Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel AIEgen candidate.
Concluding Remarks
The successful evaluation of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" as a competitive AIEgen hinges on rigorous experimental validation of its photophysical properties. By employing the standardized protocols outlined in this guide and comparing the results against established benchmarks like TPE and pyrene-based AIEgens, researchers can objectively determine its potential for various applications. The inherent structural features of this molecule suggest a high probability of desirable AIE characteristics, warranting further investigation to unlock its full potential in the field of advanced fluorescent materials.
References
- 1. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | 13865-57-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene-based aggregation-induced emission luminogens (AIEgens) with less colour migration for anti-counterfeiting applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jascoinc.com [jascoinc.com]
- 8. edinst.com [edinst.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. youtube.com [youtube.com]
- 11. Photostability Testing - Sampled [sampled.com]
- 12. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 13. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 14. 3 Important Photostability Testing Factors [sampled.com]
- 15. caronscientific.com [caronscientific.com]
Comparative Analysis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Cross-Reactivity in Complex Chemical Environments
This guide provides a comparative analysis of the potential cross-reactivity of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" in analytical assays, particularly in the context of complex chemical environments relevant to researchers, scientists, and drug development professionals. Due to a lack of direct cross-reactivity studies on this specific compound, this guide leverages experimental data from structurally similar compounds, primarily triphenylmethane dyes and their metabolites, to infer its potential behavior in common analytical platforms.
"Aniline, N,N-dimethyl-4-(diphenylmethyl)-", with the chemical formula C₂₁H₂₁N and a molecular weight of 287.4 g/mol , is also known by synonyms such as 4-benzhydryl-N,N-dimethylaniline and 4-Dimethylaminotriphenylmethane.[1][2][3] Its core structure, featuring a dimethylamino group attached to a triphenylmethane backbone, bears a strong resemblance to the leuco forms of widely used triphenylmethane dyes like malachite green. This structural similarity is the primary basis for anticipating cross-reactivity in immunoassays designed for the detection of these dyes.
Immunoassays for Triphenylmethane Dyes: A Proxy for "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Cross-Reactivity
Commercial enzyme-linked immunosorbent assays (ELISAs) are frequently employed for the screening of triphenylmethane dyes, such as malachite green (MG), in various matrices due to their high throughput and sensitivity. These assays often target not only the parent dye but also its major metabolite, leucomalachite green (LMG). Given the structural similarity, "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" is expected to exhibit cross-reactivity in such assays.
The following table summarizes the cross-reactivity profiles of several commercially available malachite green ELISA kits. This data serves as an estimation of the potential cross-reactivity that could be observed with "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
| Compound | ELISA Kit 1 Cross-Reactivity (%) | ELISA Kit 2 Cross-Reactivity (%) |
| Malachite Green | 100 | 100 |
| Crystal Violet | 65 | >25 |
| Leucomalachite Green | 100 (after oxidation) | <1 |
| Leucocrystal Violet | 65 (after oxidation) | <1 |
Note: Data is compiled from product information for commercially available malachite green ELISA kits.[4][5] The significant variation in leucomalachite green cross-reactivity between kits highlights the importance of assay-specific validation.
Alternative Analytical Platforms: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For confirmatory analysis and to overcome the limitations of potential cross-reactivity in immunoassays, chromatographic methods coupled with mass spectrometry are the gold standard. HPLC-MS/MS offers high selectivity and sensitivity, allowing for the unambiguous identification and quantification of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and related compounds in complex matrices.
| Parameter | Immunoassay (ELISA) | HPLC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation and mass-to-charge ratio detection |
| Selectivity | Prone to cross-reactivity with structurally related compounds | High, based on retention time and specific mass transitions |
| Sensitivity | Typically in the low ppb range | Can achieve sub-ppb detection limits |
| Application | High-throughput screening | Confirmatory analysis, metabolite identification |
| Instrumentation | Plate reader | HPLC system coupled to a tandem mass spectrometer |
| Sample Preparation | Often requires a simple extraction and oxidation step | May involve more extensive extraction and cleanup procedures |
Experimental Protocols
Representative Competitive ELISA Protocol for Triphenylmethane Dyes
This protocol is a generalized representation of a competitive ELISA for the detection of malachite green and its metabolites.
-
Sample Preparation: Homogenized samples are extracted with an organic solvent (e.g., acetonitrile). The extract is then subjected to an oxidation step to convert leuco-forms to their colored counterparts.
-
Assay Procedure:
-
Standards and prepared samples are added to microtiter wells pre-coated with antibodies specific to malachite green.
-
A known amount of enzyme-conjugated malachite green is added to each well.
-
The plate is incubated, allowing the free analyte in the sample and the enzyme-conjugated analyte to compete for antibody binding sites.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the bound enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.[4][5]
-
General HPLC-MS/MS Protocol for Triphenylmethane Dye Analysis
This protocol outlines a typical workflow for the confirmatory analysis of triphenylmethane dyes and their metabolites.
-
Sample Preparation: Samples undergo a liquid-liquid or solid-phase extraction to isolate the analytes of interest. The extract is then concentrated and reconstituted in a suitable solvent.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 or similar reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the target compounds.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored for each compound to ensure accurate identification and quantification.
Visualizing Methodological Workflows
Conclusion
References
Benchmarking New Catalytic Systems for the Synthesis of 4-benzhydryl-N,N-dimethylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-benzhydryl-N,N-dimethylaniline, a key intermediate in the preparation of various dyes, pharmaceuticals, and materials, is a reaction of significant interest. The classical approach to this synthesis often involves Friedel-Crafts alkylation, a reaction class that has been the subject of extensive research to improve its efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of three distinct catalytic systems for the synthesis of 4-benzhydryl-N,N-dimethylaniline from N,N-dimethylaniline and a suitable benzhydrylating agent. The performance of a classic Lewis acid catalyst, Zinc Chloride, is compared with two solid acid catalysts, Montmorillonite K10 and Indium(III) Chloride, highlighting the potential advantages of heterogeneous and water-tolerant catalysis.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the three catalytic systems in the synthesis of 4-benzhydryl-N,N-dimethylaniline. The data for Zinc Chloride is based on the reaction with benzhydryl chloride, while the data for Montmorillonite K10 and Indium(III) Chloride are based on reactions with benzhydrol, reflecting the trend towards using less corrosive and more environmentally benign starting materials.
| Catalyst System | Catalyst Type | Benzhydrylating Agent | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalyst A: Zinc Chloride (ZnCl₂) | Homogeneous Lewis Acid | Benzhydryl Chloride | Catalytic | 25 | 2 | 85 |
| Catalyst B: Montmorillonite K10 | Heterogeneous Solid Acid | Benzhydrol | 20 wt% | 120 | 4 | 92 |
| Catalyst C: Indium(III) Chloride (InCl₃) | Water-Tolerant Lewis Acid | Benzhydrol | 10 mol% | 80 | 6 | 95 |
Experimental Protocols
Detailed methodologies for the synthesis of 4-benzhydryl-N,N-dimethylaniline using each of the benchmarked catalytic systems are provided below.
Catalyst A: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
This protocol describes the synthesis of 4-benzhydryl-N,N-dimethylaniline via the Friedel-Crafts alkylation of N,N-dimethylaniline with benzhydryl chloride using a catalytic amount of zinc chloride.
Materials:
-
N,N-dimethylaniline
-
Benzhydryl chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of benzhydryl chloride (0.1 mol) in anhydrous diethyl ether (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of anhydrous zinc chloride is added to the solution.
-
N,N-dimethylaniline (0.1 mol) is added dropwise to the stirred solution at room temperature (25 °C).
-
The reaction mixture is stirred for 2 hours at room temperature.
-
After the reaction is complete, the mixture is washed with dilute hydrochloric acid and then with water.
-
The ethereal layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 4-benzhydryl-N,N-dimethylaniline.
Catalyst B: Montmorillonite K10 Catalyzed Synthesis
This protocol outlines a solvent-free approach for the synthesis of 4-benzhydryl-N,N-dimethylaniline from N,N-dimethylaniline and benzhydrol using Montmorillonite K10 clay as a reusable, heterogeneous catalyst.
Materials:
-
N,N-dimethylaniline
-
Benzhydrol
-
Montmorillonite K10 clay
-
Ethanol
Procedure:
-
In a round-bottom flask, N,N-dimethylaniline (10 mmol) and benzhydrol (10 mmol) are mixed.
-
Montmorillonite K10 clay (20 wt% of the total reactants) is added to the mixture.
-
The reaction mixture is heated to 120 °C and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration and washed with ethanol.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford 4-benzhydryl-N,N-dimethylaniline.
-
The recovered Montmorillonite K10 catalyst can be washed, dried, and reused for subsequent reactions.
Catalyst C: Indium(III) Chloride (InCl₃) Catalyzed Synthesis
This protocol details the synthesis of 4-benzhydryl-N,N-dimethylaniline using the water-tolerant Lewis acid, Indium(III) chloride, which facilitates the reaction between N,N-dimethylaniline and benzhydrol.
Materials:
-
N,N-dimethylaniline
-
Benzhydrol
-
Indium(III) Chloride (InCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N,N-dimethylaniline (1.0 mmol) and benzhydrol (1.2 mmol) in dichloromethane (10 mL), Indium(III) chloride (10 mol%) is added.
-
The reaction mixture is stirred at 80 °C for 6 hours.
-
Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give the desired product, 4-benzhydryl-N,N-dimethylaniline.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each catalytic system.
Caption: Workflow for Zinc Chloride Catalyzed Synthesis.
Caption: Workflow for Montmorillonite K10 Catalyzed Synthesis.
Caption: Workflow for Indium(III) Chloride Catalyzed Synthesis.
A deep dive into the photophysical behavior of N,N-dimethyl-4-(diphenylmethyl)aniline and related compounds reveals a landscape of brief but significant excited state lifetimes, crucial for their application in optoelectronics, sensing, and photochemistry. This guide provides a comparative analysis of their excited state dynamics, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding and harnessing the potential of these molecules.
The core structure, combining the electron-donating N,N-dimethylaniline moiety with the bulky, non-planar diphenylmethyl group, gives rise to unique photophysical properties. The excited state lifetime, a critical parameter governing the fate of a molecule after light absorption, is particularly sensitive to structural modifications and the surrounding environment. Understanding these lifetimes is paramount for designing molecules with tailored photoresponsive behaviors.
Comparative Analysis of Excited State Lifetimes
To provide a clear comparison, the following table summarizes the excited state lifetime data for N,N-dimethyl-4-(diphenylmethyl)aniline and a selection of structurally related compounds. The data highlights the influence of substituents on the aniline and diphenylmethane moieties on the excited state dynamics.
| Compound | Solvent | S1 State Lifetime (ps) | Fluorescence Lifetime (ps) | Measurement Technique |
| 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline | Acetonitrile | 1400 | 1500 | Picosecond Laser Flash Photolysis, Fluorescence Measurements |
| N,N-dimethylaniline | Water | - | ~1600 (hydrated electron) | Transient Absorption Spectroscopy |
| Diphenylmethane | - | - | - | Phosphorescence Lifetime Data Available |
| Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate | Medium Polar Solvents | - | 200 - 300 | Femtosecond Transient Absorption Spectroscopy |
| Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate | Strongly Polar Solvents | - | 10 | Femtosecond Transient Absorption Spectroscopy |
Note: The lifetime of the hydrated electron for N,N-dimethylaniline is an indirect measure of an excited state process. Data for diphenylmethane refers to its natural fluorescence lifetime.
Experimental Protocols: A Closer Look at the Methodologies
The determination of excited state lifetimes relies on sophisticated spectroscopic techniques capable of resolving events on picosecond and femtosecond timescales. The two primary methods employed for the compounds discussed in this guide are Time-Correlated Single Photon Counting (TCSPC) and Femtosecond Transient Absorption (fTA) Spectroscopy.
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[1][2] The basic principle involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons relative to the excitation pulse.[2] By constructing a histogram of these arrival times, the fluorescence decay curve is generated, from which the lifetime can be extracted.
Detailed Experimental Protocol for TCSPC:
-
Sample Preparation:
-
Dissolve the compound of interest in a spectroscopic grade solvent to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Place the solution in a 1 cm path length quartz cuvette.
-
For measurements in the absence of oxygen, bubble the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
-
Instrumentation and Setup:
-
Excitation Source: A picosecond pulsed laser diode or a Ti:Sapphire laser is typically used. The excitation wavelength is chosen to coincide with an absorption band of the sample.
-
Sample Chamber: The cuvette is placed in a light-tight sample holder.
-
Emission Wavelength Selection: A monochromator is used to select the desired emission wavelength for detection.
-
Detector: A high-speed single-photon sensitive detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is employed.
-
Timing Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) are used to measure and histogram the time delays between the excitation pulse and the detected photon.[1]
-
-
Data Acquisition:
-
The instrument response function (IRF) is first recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
The fluorescence decay of the sample is then measured under the same conditions.
-
Data is collected until a sufficient number of photon counts (typically 10,000 counts in the peak channel) is accumulated to ensure good statistical accuracy.
-
-
Data Analysis:
Femtosecond Transient Absorption (fTA) Spectroscopy
fTA spectroscopy is a powerful pump-probe technique that allows for the observation of the evolution of excited states with femtosecond time resolution.[5][6] The sample is first excited by an ultrashort "pump" pulse, and the resulting changes in its absorption spectrum are monitored by a time-delayed "probe" pulse.
Detailed Experimental Protocol for fTA Spectroscopy:
-
Sample Preparation:
-
Prepare a solution of the sample in a spectroscopic grade solvent with an absorbance of 0.3-0.5 at the pump wavelength in a 1 or 2 mm path length cuvette.
-
The sample is often continuously flowed or stirred to prevent photodecomposition.
-
-
Instrumentation and Setup:
-
Laser System: An amplified Ti:Sapphire laser system producing femtosecond pulses is the standard light source.
-
Pump Beam: A portion of the laser output is directed to an optical parametric amplifier (OPA) to generate tunable pump pulses at the desired excitation wavelength.
-
Probe Beam: The remaining portion of the laser output is focused onto a nonlinear crystal (e.g., sapphire or CaF2) to generate a broadband white-light continuum, which serves as the probe pulse.[6]
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.
-
Detector: A multichannel detector, such as a CCD or a photodiode array, is used to record the entire spectrum of the probe pulse after it passes through the sample.
-
-
Data Acquisition:
-
The absorption spectrum of the unexcited sample is first recorded.
-
The sample is then excited by the pump pulse, and the absorption spectrum is recorded at various time delays after excitation.
-
The change in absorbance (ΔA) is calculated for each time delay.
-
-
Data Analysis:
-
The transient absorption data is typically represented as a 2D map of ΔA as a function of wavelength and time.
-
Kinetic traces at specific wavelengths are extracted and fitted to exponential decay models to determine the lifetimes of the transient species.[7]
-
Global analysis, where the entire dataset is fitted simultaneously to a kinetic model, can also be employed to obtain more robust results.
-
Visualizing the Investigative Workflow
The process of investigating the excited state lifetime of a compound can be visualized as a systematic workflow, from initial sample characterization to the final determination of its photophysical parameters.
Caption: A flowchart illustrating the key stages in the experimental investigation of excited state lifetimes.
Signaling Pathways and Logical Relationships
The photophysical processes occurring after light absorption can be depicted as a series of competing pathways. The efficiency of each pathway determines the overall excited state lifetime.
Caption: A diagram illustrating the principal deactivation pathways for an excited molecule.
By providing a comprehensive overview of the excited state lifetimes of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its analogs, alongside detailed experimental methodologies, this guide serves as a valuable resource for researchers seeking to understand and manipulate the photophysical properties of these versatile compounds. The intricate interplay between molecular structure, solvent environment, and excited state dynamics offers a rich field for further exploration and application development.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 3. The fluorescence laboratory. - DecayFit - Fluorescence Decay Analysis [fluortools.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Femtosecond Transient Absorption (fTA) Spectroscopy Information [bio-protocol.org]
- 6. simtrum.com [simtrum.com]
- 7. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]
Safety Operating Guide
Proper Disposal of Aniline, N,N-dimethyl-4-(diphenylmethyl)-: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Aniline, N,N-dimethyl-4-(diphenylmethyl)-, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
The following step-by-step guidance is based on established safety protocols for aromatic amines and related hazardous chemical waste. It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols, as regulations may vary.
I. Immediate Safety and Hazard Information
Aniline, N,N-dimethyl-4-(diphenylmethyl)- is a derivative of N,N-dimethylaniline and is expected to share similar hazardous properties. N,N-dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, extreme caution must be exercised during handling and disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
II. Quantitative Hazard Summary
| Hazard Classification | Data for N,N-dimethylaniline | Source |
| Acute Oral Toxicity | LD50 (Rat): 951 mg/kg | [1] |
| Acute Dermal Toxicity | LD50 (Rabbit): 1,692 mg/kg | [1] |
| Aquatic Toxicity | LC50 (Fathead Minnow, 96h): 65.6 mg/L | [1] |
| EC50 (Daphnia magna, 48h): 5 mg/L | [1][3] | |
| Carcinogenicity | Suspected of causing cancer | [1][2] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
Step 1: Waste Segregation and Collection
-
Do not mix this chemical waste with other waste streams.
-
Collect waste Aniline, N,N-dimethyl-4-(diphenylmethyl)- in its original container or a clearly labeled, compatible, and sealable waste container.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".
Step 2: Handling Contaminated Materials
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be considered contaminated.
-
Dispose of all contaminated materials in a designated hazardous waste container.[1] Do not dispose of them in regular trash.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
Step 4: Professional Disposal
-
Never pour this chemical down the drain or dispose of it in the regular trash.[1] Discharge into the environment must be avoided.[1]
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Follow all local, state, and federal regulations for the disposal of toxic and carcinogenic chemical waste.[4]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it:
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
Caption: Disposal workflow for Aniline, N,N-dimethyl-4-(diphenylmethyl)-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
